3-Hydroxyhippuric acid
Description
(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid has been reported in Pseudoceratina purpurea with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTMGOUAICFJQK-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxyhippuric Acid by Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyhippuric acid is a significant metabolite derived from the intricate interplay between dietary polyphenols and the gut microbiota. Its presence and concentration in biological fluids are indicative of specific microbial metabolic activities and may have implications for host health. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, focusing on the microbial enzymatic processes. It includes detailed experimental protocols for studying this pathway, quantitative data on metabolite production, and visualizations of the metabolic and experimental workflows. This document is intended to serve as a core resource for researchers in microbiology, pharmacology, and drug development investigating the metabolic outputs of the gut microbiome.
The Synthesis Pathway of this compound
The formation of this compound is a multi-step process involving both the gut microbiota and host enzymes. The primary role of the gut microbiota is the conversion of complex dietary polyphenols into the precursor molecule, 3-hydroxybenzoic acid. The final step, the conjugation of 3-hydroxybenzoic acid with glycine (B1666218), occurs in the host's liver and kidneys.
Dietary Precursors
A wide array of dietary polyphenols serve as the initial substrates for this pathway. These are broadly categorized as flavonoids and phenolic acids.
-
Flavonoids: Compounds such as catechins, procyanidins (abundant in fruits, tea, and cocoa), and rutin (B1680289) are metabolized by the gut microbiota.
-
Hydroxycinnamic Acids: Caffeic acid and m-coumaric acid are direct precursors that can be converted to 3-hydroxybenzoic acid.
Microbial Transformation: From Polyphenols to 3-Hydroxybenzoic Acid
The conversion of complex polyphenols to 3-hydroxybenzoic acid is a reductive metabolic pathway primarily carried out by anaerobic bacteria in the colon. Key microbial players include species from the Clostridium genus, with Flavonifractor plautii (formerly Clostridium orbiscindens) and Eubacterium ramulus being well-characterized in this regard.
The transformation involves several key enzymatic steps:
-
Deglycosylation: Flavonoid glycosides are first hydrolyzed by microbial glycosidases to release the aglycone.
-
C-Ring Fission: The central heterocyclic C-ring of the flavonoid aglycone is cleaved. For instance, the flavanone (B1672756) naringenin (B18129) is converted to 3-(4-hydroxyphenyl)propionic acid.
-
Dehydroxylation and Reduction: A series of reductions and dehydroxylations of the resulting phenolic acids occur. For example, caffeic acid can be converted to 3-hydroxyphenylpropionic acid.
-
Side-Chain Cleavage (Putative β-oxidation): The propionic acid side-chain of hydroxyphenylpropionic acids is believed to be shortened via a β-oxidation-like pathway to yield the corresponding hydroxybenzoic acid. In the context of this compound synthesis, 3-hydroxyphenylpropionic acid is converted to 3-hydroxybenzoic acid. While the specific enzymes for this step in gut anaerobes are not fully elucidated, this process is a known microbial metabolic pathway for aromatic compounds.
Host-Mediated Glycine Conjugation
The 3-hydroxybenzoic acid produced by the gut microbiota is absorbed into the bloodstream and transported to the liver and kidneys. There, the host enzyme glycine N-acyltransferase (GLYAT) catalyzes the conjugation of 3-hydroxybenzoic acid with the amino acid glycine to form this compound, which is then excreted in the urine. There is currently no evidence to suggest that gut microbiota possess glycine N-acyltransferase activity.
Quantitative Data on Metabolite Production
The following tables summarize quantitative data on the production of relevant metabolites from dietary polyphenols by gut microbiota, as reported in various in vitro and in vivo studies.
Table 1: In Vitro Production of Phenolic Acid Metabolites by Gut Microbiota
| Precursor Compound | Microbial System | Key Metabolite(s) | Concentration/Yield | Reference |
| Quercetin | Human fecal slurry | 3-Hydroxyphenylacetic acid, 3-(3-hydroxyphenyl)propionic acid | Not specified | [1] |
| Caffeic Acid | Human fecal microbiota | 3-Hydroxyphenylpropionic acid | 9-24% of initial dose after 2h | [2] |
| Black Tea Polyphenols | Human fecal microbiota | 3-(3-Hydroxyphenyl)propionic acid | Predominantly produced | [3] |
| Red Wine Polyphenols | Human fecal microbiota | 3-Phenylpropionic acid | Predominantly produced | [3] |
| p-Coumaric Acid | Burkholderia glumae BGR1_PB4 | p-Hydroxybenzoic acid | 95% conversion from 10 mM pCA | [4] |
Table 2: Urinary Excretion of Phenolic Metabolites After Polyphenol Consumption in Humans
| Dietary Source | Key Metabolite(s) in Urine | Peak Excretion Time | Concentration Range | Reference |
| Extra Virgin Olive Oil | Hydroxytyrosol metabolites | 2-4 hours | Not specified | [2][5] |
| Polyphenol-rich beverages | Various phenolic acids | 24 hours post-consumption | Variable | [6] |
| Cocoa | Procyanidin metabolites | Not specified | Detected | [7] |
Experimental Protocols
In Vitro Anaerobic Fermentation of Polyphenols with Human Fecal Microbiota
This protocol describes a method for studying the metabolism of a polyphenol precursor by the human gut microbiota in an in vitro batch fermentation system.
4.1.1 Materials
-
Fresh human fecal samples from healthy donors (not having taken antibiotics for at least 3 months).
-
Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% CO₂, 5% H₂).
-
Basal fermentation medium (see recipe below).
-
Polyphenol substrate (e.g., m-coumaric acid).
-
Sterile anaerobic tubes.
-
Centrifuge.
-
Solvents for extraction (e.g., ethyl acetate).
4.1.2 Basal Fermentation Medium Recipe (per liter)
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin: 0.05 g
-
Vitamin K₁: 10 µl
-
L-cysteine HCl: 0.5 g
-
Resazurin (0.1% w/v): 1 ml
-
Distilled water: to 1 L
-
Adjust pH to 7.0. Autoclave and cool under anaerobic conditions.
4.1.3 Procedure
-
Prepare Fecal Slurry: Inside the anaerobic chamber, homogenize fresh fecal samples to create a 10% (w/v) slurry in pre-reduced phosphate-buffered saline (PBS).
-
Inoculation: Add the fecal slurry to the pre-reduced basal fermentation medium to a final concentration of 1-5% (v/v).
-
Substrate Addition: Add the polyphenol substrate (e.g., m-coumaric acid) to the desired final concentration (e.g., 100 µM). Include a control with no added substrate.
-
Incubation: Incubate the cultures anaerobically at 37°C for a time course (e.g., 0, 6, 12, 24, and 48 hours).
-
Sampling: At each time point, remove an aliquot of the culture. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.
-
Metabolite Extraction:
-
To 500 µL of the supernatant, add an internal standard.
-
Add 1 mL of ethyl acetate (B1210297) and vortex thoroughly for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction.
-
Evaporate the pooled organic fractions to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
-
LC-MS/MS Quantification of this compound and Related Metabolites
This protocol provides a general framework for the targeted quantification of this compound and its precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
4.2.1 Instrumentation and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Analytical standards for this compound, 3-hydroxybenzoic acid, and other relevant precursors.
-
Isotopically labeled internal standard (e.g., D5-benzoic acid).
4.2.2 LC-MS/MS Parameters
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient (Example):
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometry Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: To be optimized by infusing individual standards. A starting point for relevant compounds is provided in Table 3.
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 194.06 | 134.04 | -15 |
| 3-Hydroxybenzoic Acid | 137.02 | 93.03 | -20 |
| m-Coumaric Acid | 163.04 | 119.05 | -18 |
| 3-Hydroxyphenylpropionic Acid | 165.05 | 121.06 | -17 |
| D5-Benzoic Acid (IS) | 126.05 | 82.04 | -22 |
Note: Collision energies are instrument-dependent and require optimization.
4.2.3 Data Analysis
-
Generate standard curves for each analyte using the analytical standards.
-
Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the corresponding standard curve.
Visualizations of Pathways and Workflows
Microbial Synthesis Pathway of this compound
Caption: Proposed metabolic pathway for this compound synthesis.
Experimental Workflow for In Vitro Fermentation and Analysis
Caption: Workflow for in vitro analysis of polyphenol metabolism.
Conclusion
The synthesis of this compound is a prime example of host-microbe co-metabolism. Understanding this pathway is crucial for elucidating the mechanisms by which dietary components influence host physiology. The protocols and data presented in this guide provide a robust framework for researchers to investigate this and similar metabolic pathways. Further research is warranted to identify the specific microbial enzymes responsible for the side-chain cleavage of hydroxyphenylpropionic acids, which will enable a more precise understanding of the regulation of this compound production and its potential as a biomarker of gut health.
References
- 1. researchgate.net [researchgate.net]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Production of p-hydroxybenzoic acid from p-coumaric acid by Burkholderia glumae BGR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploratory analysis of human urine by LC-ESI-TOF MS after high intake of olive oil: understanding the metabolism of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphenol levels in human urine after intake of six different polyphenol-rich beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urinemetabolome.ca [urinemetabolome.ca]
3-Hydroxyhippuric Acid as a Biomarker for Dietary Polyphenol Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dietary polyphenols are a diverse group of plant-derived compounds that have garnered significant scientific interest due to their potential health benefits. However, assessing the intake of these compounds is challenging due to the complexity of dietary sources and individual variations in metabolism. The use of biomarkers offers a more objective approach to estimate polyphenol consumption. 3-Hydroxyhippuric acid, a metabolite derived from the microbial degradation of dietary polyphenols, has emerged as a promising biomarker of intake. This technical guide provides an in-depth overview of the core principles underlying the use of this compound as a biomarker, including its metabolic pathways, analytical methodologies for its quantification, and the interpretation of its levels in relation to polyphenol consumption.
Biochemical Basis: The Journey from Dietary Polyphenols to this compound
The formation of this compound is a multi-step process that begins in the gut and concludes in the liver. The primary dietary precursors of this compound are flavonoids, such as quercetin (B1663063) and catechins, and hydroxycinnamates, which are abundant in fruits, vegetables, tea, and wine.[1][2]
-
Gut Microbiota Metabolism: A significant portion of dietary polyphenols is not absorbed in the small intestine and reaches the colon, where it is extensively metabolized by the gut microbiota.[2][3] Key bacterial genera, including Clostridium and Eubacterium, possess the enzymatic machinery to break down the complex structures of polyphenols.[4] This process involves several key reactions, including deglycosylation, C-ring fission of flavonoids, and dehydroxylation, leading to the formation of simpler phenolic acids.[3] For instance, quercetin can be metabolized to 3,4-dihydroxybenzoic acid (protocatechuic acid) and subsequently dehydroxylated to 3-hydroxybenzoic acid.[1][2]
-
Hepatic Conjugation: The resulting phenolic acids, including 3-hydroxybenzoic acid, are absorbed from the colon into the bloodstream and transported to the liver. In the liver, these compounds undergo phase II metabolism, primarily conjugation with the amino acid glycine (B1666218).[1] This reaction is catalyzed by the enzyme glycine N-acyltransferase, resulting in the formation of this compound.[1]
-
Urinary Excretion: this compound is a water-soluble compound that is efficiently excreted from the body via the kidneys into the urine.[1] Its presence and concentration in urine can, therefore, serve as an indicator of the consumption of its dietary polyphenol precursors.
Data Presentation: Quantitative Insights into Polyphenol Metabolites
While specific quantitative data for urinary this compound following controlled polyphenol intake is limited in the literature, studies on its parent compound, hippuric acid, and other phenolic acids provide valuable insights into the dose-response relationship with polyphenol consumption. The following tables summarize key findings from human intervention studies.
| Polyphenol Source | Study Population | Intervention | Key Urinary Metabolite(s) Measured | Quantitative Findings | Reference |
| Black Tea | 17 healthy males | 6 g black tea solids daily for 2 days | Hippuric acid | Mean excretion of 3.75 ± 0.28 mmol/24h (compared to 1.89 ± 0.28 mmol/24h in control) | [5] |
| Green Tea | 17 healthy males | 6 g green tea solids daily for 2 days | Hippuric acid | Mean excretion of 4.22 ± 0.28 mmol/24h (compared to 1.89 ± 0.28 mmol/24h in control) | [5] |
| Bilberry | 10 healthy individuals | 300 g of bilberry fruits | Hippuric acid | Statistically significant increase in urinary hippuric acid (p<0.003) | [6] |
| Cherry | 10 healthy individuals | 300 g of cherries | Hippuric acid | Statistically significant increase in urinary hippuric acid (p<0.003) | [6] |
| Flavonoid-rich supplement (quercetin, green tea extract, bilberry extract) | 103 overweight/obese females | 329 mg/day flavonoids for 12 weeks | Total urine phenolics, 3-(3-hydroxyphenyl)propanoic acid sulfate | 24% increase in total urine phenolics; significant increase in 3-(3-hydroxyphenyl)propanoic acid sulfate | [7] |
Table 1: Urinary Excretion of Polyphenol Metabolites After Consumption of Polyphenol-Rich Foods and Supplements.
| Correlation | Study Population | Dietary Assessment | Urinary Measurement | Spearman's Correlation Coefficient (rs) | Reference |
| Total Polyphenol Intake vs. Total Urinary Polyphenols | Young adults | Repeated 24-h recalls | Spot urine sample | rs = 0.29 - 0.47 | [2] |
| Tea/Coffee Polyphenol Intake vs. Hippuric Acid | Young adults | Repeated 24-h recalls | Spot urine sample | rs = 0.26 - 0.46 | [2] |
Table 2: Correlations Between Dietary Polyphenol Intake and Urinary Metabolites.
Experimental Protocols: Quantification of this compound
The accurate quantification of this compound in biological matrices, primarily urine, relies on advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in urine using LC-MS/MS.
1. Sample Collection and Preparation:
-
Collect 24-hour or spot urine samples.
-
Store samples at -80°C until analysis.
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the supernatant with an appropriate volume of ultrapure water (e.g., 1:4 v/v).
-
Add an internal standard (e.g., a stable isotope-labeled version of this compound) to the diluted sample for accurate quantification.
2. Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte of interest, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of acidic compounds like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.
4. Data Analysis and Quantification:
-
Generate a calibration curve using a series of standard solutions of this compound of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the urine samples by interpolating the peak area ratios onto the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: Quantification of this compound in Urine by GC-MS
This protocol outlines a general procedure for the analysis of this compound in urine using GC-MS, which requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Extraction:
-
Follow the sample collection and initial preparation steps as described for LC-MS/MS.
-
Acidification: Acidify the urine sample with an acid (e.g., HCl) to a pH of approximately 1-2.
-
Liquid-Liquid Extraction: Extract the acidified urine with an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Drying: Pool the organic extracts and dry them under a gentle stream of nitrogen.
2. Derivatization:
-
To make this compound volatile for GC analysis, the carboxyl and hydroxyl groups must be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine) and add the derivatizing agent.
-
Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to complete the derivatization reaction.
3. Gas Chromatography (GC) Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a period to ensure all compounds are eluted.
-
Injection: Splitless or split injection can be used depending on the concentration of the analyte.
4. Mass Spectrometry (MS) Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification by monitoring specific characteristic ions of the derivatized this compound.
5. Data Analysis and Quantification:
-
Similar to the LC-MS/MS method, use an internal standard (e.g., a structurally similar compound not present in the sample) and a calibration curve for quantification.
-
Normalize the results to urinary creatinine concentration.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound as a biomarker.
Caption: Metabolic pathway of dietary polyphenols to this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This compound holds significant promise as a urinary biomarker for dietary polyphenol intake. Its formation is directly linked to the microbial metabolism of common dietary polyphenols, and its quantification in urine is achievable through robust analytical methods like LC-MS/MS and GC-MS. While more research is needed to establish specific quantitative relationships between the intake of individual polyphenols and urinary this compound levels, the existing evidence strongly supports its utility in assessing polyphenol consumption in clinical and nutritional research. The methodologies and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this valuable biomarker into their studies.
References
- 1. URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary metabolites of flavonoids and hydroxycinnamic acids in humans after application of a crude extract from Equisetum arvense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. Consumption of both black tea and green tea results in an increase in the excretion of hippuric acid into urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary hippuric acid after ingestion of edible fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Ingesting a Flavonoid-Rich Supplement on the Metabolome and Concentration of Urine Phenolics in Overweight/Obese Women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Dietary Flavonoids to 3-Hydroxyhippuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dietary flavonoids, a diverse group of polyphenolic compounds abundant in plant-based foods, undergo extensive metabolism following ingestion, significantly influencing their bioavailability and biological activity. A key metabolic route involves the transformation of these compounds by the gut microbiota into various phenolic acids, which are subsequently absorbed and further metabolized by host enzymes. This technical guide provides an in-depth exploration of the metabolic fate of dietary flavonoids, with a specific focus on the pathway leading to the formation of 3-Hydroxyhippuric acid, a significant urinary metabolite. We will detail the intricate interplay between gut microbial enzymatic activities and host metabolic processes, present available quantitative data on this conversion, outline key experimental protocols for studying this pathway, and visualize the metabolic and experimental workflows.
Introduction
Flavonoids are a major class of secondary plant metabolites, widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. However, their in vivo effects are largely dictated by their metabolic fate. The journey from a complex dietary flavonoid glycoside to a simple urinary metabolite like this compound is a multi-step process involving deglycosylation, enzymatic degradation by the gut microbiota, and subsequent hepatic conjugation. Understanding this pathway is crucial for elucidating the mechanisms behind the bioactivity of flavonoids and for the development of novel therapeutic strategies. This guide will serve as a comprehensive resource for researchers investigating the metabolism of dietary flavonoids and its implications for human health.
The Metabolic Pathway: From Dietary Flavonoid to this compound
The conversion of dietary flavonoids into this compound is a sequential process involving both microbial and mammalian enzymatic activities.
2.1. Initial Processing in the Upper Gastrointestinal Tract
Dietary flavonoids are typically present as glycosides (bound to a sugar moiety). In the small intestine, some flavonoid glycosides can be absorbed after being hydrolyzed by brush border enzymes like lactase-phlorizin hydrolase. However, the bioavailability of many flavonoids in their original form is low.[1][2]
2.2. The Critical Role of the Gut Microbiota
The majority of dietary flavonoids reach the colon intact, where they are subjected to the vast enzymatic machinery of the gut microbiota.[2][3] This microbial metabolism is a critical step in the generation of smaller, more readily absorbable phenolic compounds.
-
Deglycosylation: The initial and essential step is the cleavage of the sugar moiety from the flavonoid glycoside by microbial glycosidases, releasing the aglycone. For instance, rutin (B1680289) (quercetin-3-O-rutinoside) is hydrolyzed to its aglycone, quercetin (B1663063).[2][4]
-
Ring Fission: The flavonoid aglycone then undergoes C-ring fission, a process that breaks down the core flavonoid structure. This degradation leads to the formation of various phenolic acids. For quercetin, this process can yield intermediates such as 3,4-dihydroxyphenylacetic acid.[1][3]
-
Dehydroxylation and other transformations: Further microbial enzymatic reactions, including dehydroxylation, decarboxylation, and reduction, convert these initial phenolic acids into simpler forms. For example, 3,4-dihydroxyphenylacetic acid can be further metabolized to 3-hydroxyphenylacetic acid and subsequently to 3-hydroxybenzoic acid.
2.3. Host Metabolism: The Final Conjugation Step
The microbially-derived phenolic acids, such as 3-hydroxybenzoic acid, are absorbed from the colon into the bloodstream and transported to the liver.
-
Activation: In the liver mitochondria, 3-hydroxybenzoic acid is first activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.
-
Glycine (B1666218) Conjugation: The final step is the conjugation of 3-hydroxybenzoyl-CoA with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (EC 2.3.1.13), resulting in the formation of this compound, which is then excreted in the urine.[5]
Data Presentation: Quantitative Insights into the Metabolic Conversion
While the qualitative pathway is well-established, quantitative data on the conversion of specific dietary flavonoids to this compound in humans is still emerging. The following table summarizes available data from human intervention studies.
| Dietary Flavonoid | Dosage | Study Population | Mean Urinary this compound Excretion (post-intervention) | Reference |
| Orange Flavanones | Not specified | Healthy adults | Not specified | [6] |
| Rutin | Not specified | Healthy adults | Identified as a metabolite, but quantitative data not provided in the abstract. | [7] |
Note: There is a significant gap in the literature providing direct quantitative dose-response data for the conversion of specific flavonoids to this compound. Many studies focus on total hippuric acid or other phenolic acid metabolites.
Experimental Protocols
4.1. In Vitro Anaerobic Fermentation of Flavonoids with Human Fecal Microbiota
This protocol is adapted from studies investigating the metabolism of flavonoids by gut bacteria.[1][8][9]
Objective: To simulate the microbial degradation of flavonoids in the human colon.
Materials:
-
Anaerobic chamber
-
Sterile anaerobic culture tubes or vials
-
Basal growth medium (e.g., Brain Heart Infusion (BHI) or a custom medium mimicking colonic conditions)
-
Flavonoid of interest (e.g., quercetin, rutin) dissolved in a suitable solvent (e.g., DMSO)
-
Fresh human fecal samples from healthy donors (screened for recent antibiotic use)
-
Phosphate-buffered saline (PBS), sterile and anaerobic
-
Centrifuge
-
Spectrophotometer or HPLC system for analysis
Procedure:
-
Fecal Slurry Preparation:
-
Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in sterile, anaerobic PBS inside an anaerobic chamber.
-
Centrifuge the slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris.
-
Use the supernatant containing the fecal microbiota as the inoculum.
-
-
In Vitro Fermentation:
-
Prepare the anaerobic basal growth medium and dispense it into sterile culture tubes.
-
Add the flavonoid stock solution to the medium to achieve the desired final concentration (e.g., 100 µM). Include a vehicle control (medium with solvent only).
-
Inoculate the tubes with the fecal slurry (e.g., 5-10% v/v).
-
Seal the tubes and incubate under anaerobic conditions at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, sacrifice replicate tubes.
-
Stop the fermentation by adding a quenching solvent (e.g., ice-cold acetonitrile) or by flash-freezing in liquid nitrogen.
-
Centrifuge the samples to pellet bacterial cells and debris.
-
Analyze the supernatant for the disappearance of the parent flavonoid and the appearance of metabolites (e.g., 3-hydroxybenzoic acid) using HPLC-UV or LC-MS/MS.
-
4.2. Quantification of this compound in Human Urine by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound in urine samples.[5][10]
Objective: To accurately measure the concentration of this compound in human urine.
Materials:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 HPLC column
-
Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Urine samples
-
Centrifuge and/or solid-phase extraction (SPE) cartridges for sample cleanup
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.
-
Take an aliquot of the supernatant and add the internal standard.
-
For cleaner samples, perform a solid-phase extraction (SPE) step to remove interfering matrix components. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ionization mode. The specific precursor-to-product ion transitions for this compound will need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using the analytical standard.
-
Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualization of Pathways and Workflows
5.1. Metabolic Pathway of Dietary Flavonoids to this compound
Caption: Metabolic conversion of dietary flavonoids to this compound.
5.2. Experimental Workflow for In Vitro Fermentation
Caption: Workflow for in vitro fermentation of flavonoids with gut microbiota.
Conclusion
The metabolic transformation of dietary flavonoids into smaller phenolic compounds like this compound is a complex process orchestrated by the gut microbiota and host enzymes. This conversion is a critical determinant of the bioavailability and potential health effects of flavonoids. This technical guide has provided a detailed overview of the metabolic pathway, summarized the available quantitative data, and outlined key experimental protocols for its investigation. Further research, particularly human intervention studies with robust quantitative analysis, is needed to fully elucidate the dose-response relationships and the physiological significance of this metabolic pathway. The methodologies and visualizations presented herein offer a valuable resource for scientists and researchers dedicated to advancing our understanding of flavonoid metabolism and its impact on human health and disease.
References
- 1. In vitro catabolism of quercetin by human fecal bacteria and the antioxidant capacity of its catabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative validation of 24-h urinary hippuric acid excretion as a biomarker for dietary flavonoid intake from fruit and vegetables in healthy adolescents | springermedicine.com [springermedicine.com]
- 3. In vitro catabolism of quercetin by human fecal bacteria and the antioxidant capacity of its catabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytohub.eu [phytohub.eu]
- 7. Studies on drug metabolism by use of isotopes XXVI: Determination of urinary metabolites of rutin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Clostridium Species in the Production of 3-Hydroxyhippuric Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth exploration of the role of Clostridium species in the formation of 3-hydroxyhippuric acid, a significant metabolite in the human gut. The document details the metabolic pathways, key enzymatic players, and quantitative data, and provides comprehensive experimental protocols for the study of this microbial-host co-metabolism.
Executive Summary
This compound is an acyl glycine (B1666218) compound increasingly recognized as a biomarker for the presence and metabolic activity of Clostridium species in the gut microbiome.[1] Its production is a result of the intricate interplay between dietary precursors, microbial transformation by Clostridium, and subsequent host metabolism. This guide elucidates the biochemical pathways involved, from the breakdown of dietary polyphenols and aromatic amino acids to the final conjugated product. Understanding this process is critical for researchers in fields ranging from gut microbiology and metabolomics to drug development, as the presence and concentration of this compound can be indicative of specific gut microbial states and their potential impact on host health.
Biochemical Pathways of this compound Formation
The synthesis of this compound is a multi-step process that begins with the microbial metabolism of complex dietary molecules. Clostridium species, particularly proteolytic members like Clostridium sporogenes and Clostridium difficile, are adept at fermenting aromatic amino acids and breaking down polyphenolic compounds.[2]
Metabolism of Dietary Polyphenols
Dietary flavonoids and catechins, abundant in fruits, vegetables, and tea, are primary precursors.[1] Gut microbiota, including Clostridium species, metabolize these complex molecules into simpler phenolic acids. For instance, catechins can be converted to 3-hydroxyphenylpropionic acid, a key intermediate.
Metabolism of Aromatic Amino Acids
Clostridium species utilize phenylalanine and tyrosine through the Stickland reaction, a process of coupled amino acid fermentation.[3] This reductive pathway can lead to the formation of phenylpropionic acid and p-hydroxyphenylpropionic acid. While direct production of a 3-hydroxy analog from this pathway is less documented, the metabolism of m-tyrosine, an analog of tyrosine, by Clostridium species has been proposed as a source of related 3-hydroxylated phenylpropionic acids.[4]
The Central Intermediate: 3-Hydroxyphenylpropionic Acid
A common intermediate in the microbial metabolism of both dietary polyphenols and aromatic compounds is 3-hydroxyphenylpropionic acid.[5][6] Clostridium and Eubacterium species have been shown to convert quercetin, a common flavonoid, into this compound.[5]
Host-Microbe Co-metabolism: The Final Step
While Clostridium species are pivotal in producing the precursor 3-hydroxybenzoic acid (via β-oxidation of 3-hydroxyphenylpropionic acid), the final step of glycine conjugation to form this compound is predominantly a host-mediated process. This conjugation occurs mainly in the liver and kidneys.[7][8] The enzyme responsible for this reaction is glycine N-acyltransferase (GLYAT).[7][9] Therefore, this compound is considered a microbial-host co-metabolite.
Signaling Pathway Diagram
Quantitative Data on Metabolite Production
While the qualitative role of Clostridium in producing precursors to this compound is well-established, quantitative data from in vitro cultures remain limited. The following table summarizes the known production of related metabolites by Clostridium species. It is important to note that the final concentration of this compound is dependent on host enzymatic activity.
| Clostridium Species | Precursor Metabolite Produced | Substrate | Culture Conditions | Metabolite Concentration | Reference |
| C. sporogenes | Phenylpropionic acid | Phenylalanine | Defined medium | Not specified | [10] |
| C. sporogenes | p-Hydroxyphenylpropionic acid | Tyrosine | Defined medium | Not specified | [10] |
| C. difficile | p-Hydroxyphenylacetic acid | Tyrosine | Not specified | Not specified | [2] |
| C. butyricum | 3-(4-hydroxyphenyl)propionic acid | Naringenin | RCMmod with glucose | Not specified | [11] |
Note: The lack of specific quantitative data for this compound production in pure Clostridium cultures highlights a key research gap. Future studies should focus on co-culture systems with host cells or organoids to quantify the complete pathway.
Experimental Protocols
Anaerobic Culturing of Clostridium sporogenes for Metabolite Analysis
This protocol is adapted from established methods for culturing Clostridium sporogenes for metabolomics studies.[12]
Materials:
-
Clostridium sporogenes (e.g., ATCC 15579)
-
Reinforced Clostridial Medium (RCM) or a defined minimal medium
-
Anaerobic chamber (e.g., Coy Laboratory Products) with a gas mix of 5% H₂, 10% CO₂, and 85% N₂
-
Sterile, pre-reduced culture tubes and flasks
-
Centrifuge
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Pre-reduce all media and plasticware in the anaerobic chamber for at least 24 hours prior to use.
-
From a glycerol (B35011) stock, streak C. sporogenes onto an RCM agar (B569324) plate and incubate anaerobically at 37°C for 24-48 hours until colonies are visible.
-
Inoculate a single colony into a tube containing 5 mL of RCM broth and incubate anaerobically at 37°C overnight.
-
Subculture the overnight culture into a larger volume of fresh, pre-reduced medium to an initial OD₆₀₀ of ~0.05.
-
Incubate the culture anaerobically at 37°C, monitoring growth by measuring OD₆₀₀ at regular intervals.
-
For metabolite analysis, harvest the cells at the desired growth phase (e.g., late exponential or stationary phase) by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for extracellular metabolite analysis.
-
Wash the cell pellet twice with cold, sterile PBS to remove residual medium.
-
Store the supernatant and cell pellets at -80°C until extraction.
LC-MS/MS Quantification of this compound in Culture Supernatant
This protocol provides a general framework for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Bacterial culture supernatant
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Centrifugal filters (e.g., 0.22 µm)
-
LC-MS/MS system (e.g., Agilent Q-TOF or similar)
Procedure:
Sample Preparation:
-
Thaw the culture supernatant on ice.
-
To 100 µL of supernatant, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm centrifugal filter before injection.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Tandem MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z 194.06) -> Product ions (e.g., m/z 135.04, 75.02)
-
Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled standard.
-
-
Optimize collision energy for each transition.
-
Data Analysis:
-
Generate a calibration curve using the analytical standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
Conclusion and Future Directions
Clostridium species play an indispensable role in the initial breakdown of dietary polyphenols and aromatic amino acids, producing key precursors for this compound. This metabolite serves as a reliable indicator of the metabolic activity of these gut anaerobes. The complete synthesis of this compound is a prime example of host-microbe co-metabolism, where the final conjugation step is carried out by the host.
Future research should focus on:
-
Quantitative analysis: Establishing the precise yield of this compound precursors by different Clostridium species and strains.
-
Enzyme characterization: Identifying the specific Clostridium enzymes responsible for the degradation of various dietary precursors.
-
Host-microbe interaction models: Utilizing co-culture systems or animal models to study the complete pathway and its impact on host physiology.
-
Clinical relevance: Further investigating the correlation between urinary this compound levels and specific disease states associated with gut dysbiosis.
A deeper understanding of this metabolic pathway will provide valuable insights into the complex chemical communication between the gut microbiota and the host, potentially opening new avenues for therapeutic interventions and personalized nutrition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Mining the Metabolic Capacity of Clostridium sporogenes Aided by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased urinary excretion of a 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), an abnormal phenylalanine metabolite of Clostridia spp. in the gastrointestinal tract, in urine samples from patients with autism and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 10. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoid-converting capabilities of Clostridium butyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydroxyhippuric Acid and Gut Dysbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhippuric acid (3-HHA) is a microbial-host co-metabolite that has emerged as a significant biomarker for gut dysbiosis. Produced from the microbial metabolism of dietary polyphenols and subsequently conjugated in the liver, its levels in biological fluids can reflect alterations in the gut microbiota composition and function. This technical guide provides a comprehensive overview of the core biochemistry of 3-HHA, its connection to gut dysbiosis, and its potential roles in health and disease. Detailed methodologies for its quantification, along with insights into the signaling pathways it may modulate, are presented to support further research and therapeutic development.
Introduction
The intricate interplay between the gut microbiota and host metabolism is a rapidly evolving field of research. Microbial metabolites play a crucial role in this communication, influencing a wide range of physiological processes. Among these metabolites, this compound (3-HHA) has garnered attention as a sensitive indicator of the metabolic activities within the gut. This guide delves into the scientific underpinnings of 3-HHA, from its origins in dietary polyphenols to its potential as a diagnostic and therapeutic target.
Biosynthesis and Metabolism of this compound
This compound is not produced by human enzymes alone; its formation is a collaborative effort between the gut microbiota and the host's metabolic machinery.
Gut Microbial Metabolism of Dietary Polyphenols
The journey to 3-HHA begins with the ingestion of dietary polyphenols, particularly flavonoids like catechins (found in tea and fruits) and quercetin (B1663063) (found in onions, apples, and berries)[1][2][3][4][5].
-
Initial Breakdown: In the colon, gut bacteria, predominantly from the Clostridium and Eubacterium genera, metabolize these complex polyphenols[1][2][3][4][5]. Specific species such as Clostridium orbiscindens, Eubacterium ramulus, and Flavonifractor plautii have been identified as key players in flavonoid degradation.
-
Enzymatic Conversion: A series of enzymatic reactions, including deglycosylation, C-ring fission, and dehydroxylation, break down the flavonoid structure. Key enzymes in this process include flavone (B191248) reductases and quercetinases[1][2].
-
Formation of 3-Hydroxybenzoic Acid: This microbial degradation cascade results in the formation of simpler phenolic acids, with 3-hydroxybenzoic acid being the direct precursor to 3-HHA.
Figure 1: Biosynthesis pathway of this compound.
Host Conjugation
Once 3-hydroxybenzoic acid is absorbed from the colon into the bloodstream, it is transported to the liver.
-
Glycine Conjugation: In the liver, the enzyme glycine N-acyltransferase conjugates 3-hydroxybenzoic acid with the amino acid glycine to form this compound[6].
-
Excretion: 3-HHA is then released back into the circulation and subsequently excreted in the urine[6].
This compound as a Biomarker of Gut Dysbiosis
Alterations in the levels of 3-HHA are indicative of changes in the gut microbial community, a state known as dysbiosis.
Quantitative Data in Disease States
Elevated or decreased levels of 3-HHA have been reported in various conditions associated with gut dysbiosis.
| Disease State | Biological Matrix | Change in 3-HHA Level | Key Findings | Reference |
| Autism Spectrum Disorder (ASD) | Urine | Elevated | Significantly higher concentrations were found in children with ASD compared to neurotypical controls. Levels decreased after oral vancomycin (B549263) treatment, suggesting a link to Clostridium species overgrowth. | Xiong et al., 2016 |
| Inflammatory Bowel Disease (IBD) | Urine | Altered | Studies on the broader class of hippurates show significantly lower levels in Crohn's disease patients, suggesting altered microbial metabolism. Specific quantitative data for 3-HHA is still emerging. | Marchesi et al., 2007; Williams et al., 2009 |
| Metabolic Syndrome | Plasma / Urine | Altered | While direct quantitative data for 3-HHA is limited, studies on related microbial metabolites of polyphenols show associations with components of metabolic syndrome, suggesting a potential link. |
Potential Signaling Pathways Modulated by this compound
The biological activity of 3-HHA is an area of active investigation. Current research points to its interaction with key enzymatic and signaling pathways.
Inhibition of Kynureninase
3-HHA is a known inhibitor of kynureninase, a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism[7].
-
Mechanism: By inhibiting kynureninase, 3-HHA can lead to a buildup of kynurenine and a decrease in the production of downstream metabolites, including the neurotoxin quinolinic acid. This suggests a potential neuroprotective role for 3-HHA.
Figure 2: Inhibition of the Kynurenine Pathway by 3-HHA.
Potential Modulation of Inflammatory Pathways
While direct evidence for 3-HHA is still emerging, related microbial metabolites have been shown to influence inflammatory signaling.
-
NF-κB Signaling: Uric acid, a product of purine (B94841) metabolism which can be influenced by gut microbiota, has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation[8][9][10]. Given the structural similarities and common metabolic origins, it is plausible that 3-HHA could also modulate NF-κB signaling.
-
Aryl Hydrocarbon Receptor (AhR): Many gut microbial metabolites, particularly those derived from tryptophan, are known ligands for the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in regulating immune responses at the gut barrier[2][3][7][11]. Further research is needed to determine if 3-HHA interacts with the AhR.
Experimental Protocols for the Quantification of this compound
Accurate quantification of 3-HHA in biological samples is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.
Sample Preparation (Urine)
-
Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is recommended to account for diurnal variations.
-
Storage: Store samples at -80°C until analysis to prevent degradation.
-
Thawing and Centrifugation: Thaw samples on ice and centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Acidification: Acidify the supernatant to a pH of approximately 2-3 with hydrochloric acid (HCl). This step is crucial for efficient extraction of the acidic 3-HHA.
-
Extraction: Perform a liquid-liquid extraction using a solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the organic and aqueous layers. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution/Derivatization:
-
For LC-MS/MS: Reconstitute the dried extract in a suitable solvent, typically a mixture of the initial mobile phase components (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
For GC-MS: Derivatize the dried extract to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Figure 3: Experimental workflow for sample preparation.
LC-MS/MS Method
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transitions | Precursor ion (m/z) for 3-HHA: 194.05; Product ions for quantification and confirmation can be determined by infusion of a standard. |
GC-MS Method
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless |
| Oven Program | Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |
Conclusion and Future Directions
This compound is a valuable biomarker that provides a window into the complex metabolic world of the gut microbiota. Its association with gut dysbiosis in various disease states highlights its potential for clinical diagnostics. Further research is warranted to:
-
Establish definitive quantitative ranges for 3-HHA in healthy and various disease cohorts.
-
Elucidate the precise molecular mechanisms by which 3-HHA influences host signaling pathways, particularly in the context of inflammation and neurological function.
-
Explore the therapeutic potential of modulating 3-HHA levels, either through dietary interventions with specific polyphenols or through the administration of probiotics containing bacteria with the requisite metabolic capabilities.
The continued investigation of 3-HHA and other microbial-host co-metabolites will undoubtedly deepen our understanding of the gut-body axis and open new avenues for the prevention and treatment of a wide range of diseases.
References
- 1. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor as a mediator of host-microbiota interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Altered uric acid metabolism in isolated colonic Crohn's disease but not ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TXNIP-mediated nuclear factor-κB signaling pathway and intracellular shifting of TXNIP in uric acid-induced NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | AhR governs lipid metabolism: the role of gut microbiota [frontiersin.org]
The Physiological Impact of 3-Hydroxyhippuric Acid: A Technical Guide for Researchers
An In-depth Examination of a Key Microbial Metabolite and its Effects on Host Health
Abstract
3-Hydroxyhippuric acid (3-HHA), a significant metabolite derived from the microbial fermentation of dietary polyphenols, has garnered increasing attention within the scientific community. This technical guide provides a comprehensive overview of the physiological effects of 3-HHA on host health, consolidating current research findings for researchers, scientists, and professionals in drug development. This document details the metabolic origins of 3-HHA, its association with neurological conditions such as Autism Spectrum Disorder (ASD), its role as an enzyme inhibitor, and its potential hepato-protective, anti-inflammatory, and antioxidant properties. The guide presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes key pathways and workflows using the DOT language for Graphviz.
Introduction
This compound (3-HHA) is an acyl glycine (B1666218) compound that is a product of both endogenous and microbial metabolism.[1] It is formed in the liver through the conjugation of 3-hydroxybenzoic acid with glycine.[1] The primary source of 3-hydroxybenzoic acid is the gut microbial breakdown of dietary polyphenols, such as catechins and procyanidins found in fruits, vegetables, tea, and red wine.[2][3] As a result, urinary and systemic levels of 3-HHA can serve as a biomarker for the consumption of polyphenol-rich foods and reflect the metabolic activity of the gut microbiota.[4]
Recent research has implicated 3-HHA in various physiological and pathological processes, highlighting its potential as both a diagnostic marker and a therapeutic target. This guide aims to provide a detailed technical resource on the multifaceted roles of 3-HHA in host health.
Metabolic Origin and Pathway
The formation of 3-HHA is a multi-step process involving both the gut microbiota and host metabolism.
-
Microbial Metabolism of Polyphenols: Dietary polyphenols, particularly flavonoids like catechins, are poorly absorbed in the small intestine. Upon reaching the colon, they are extensively metabolized by the gut microbiota, including species of the Clostridium genus.[2] This microbial action cleaves the complex polyphenol structures into simpler aromatic acids, including 3-hydroxybenzoic acid.
-
Host Hepatic Conjugation: 3-hydroxybenzoic acid is absorbed from the colon into the bloodstream and transported to the liver. In the hepatocytes, the enzyme glycine N-acyltransferase catalyzes the conjugation of 3-hydroxybenzoic acid with the amino acid glycine to form this compound.[1]
-
Excretion: 3-HHA is then released into the circulation and subsequently excreted in the urine.
Physiological and Pathophysiological Roles
Association with Autism Spectrum Disorder (ASD)
A significant body of research has focused on the association between elevated urinary levels of 3-HHA and Autism Spectrum Disorder (ASD). Studies have consistently found higher concentrations of 3-HHA in the urine of children with ASD compared to neurotypical controls.[2][5] This elevation is thought to be linked to alterations in the gut microbiota, specifically an overgrowth of certain Clostridium species that are proficient in metabolizing aromatic amino acids and polyphenols.[2][5]
Table 1: Urinary Levels of this compound in Children with Autism Spectrum Disorder (ASD)
| Study | Cohort Size (ASD/Control) | Analyte | Mean Concentration (ASD) (mmol/mol creatinine) | Mean Concentration (Control) (mmol/mol creatinine) | p-value | Reference |
| Xiong et al. (2016) | 62/62 | This compound (3-HHA) | 4.51 ± 3.68 | 1.28 ± 1.04 | < 0.001 | [2][5] |
Inhibition of Kynureninase
3-HHA has been identified as a competitive inhibitor of kynureninase, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[6] The kynurenine pathway is crucial for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and is also a source of neuroactive metabolites. Inhibition of kynureninase by 3-HHA can lead to a shift in the balance of these metabolites.
Table 2: Inhibitory Activity of this compound against Kynureninase
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |
| Kynureninase | This compound | 60 µM | [6] |
The inhibition of kynureninase by 3-HHA has been structurally characterized, providing insights into the molecular basis of its inhibitory activity. The crystal structure of the Homo sapiens kynureninase in complex with 3-HHA has been resolved, revealing the specific interactions between the inhibitor and the active site of the enzyme.[7]
Potential Hepato-protective, Anti-inflammatory, and Antioxidant Effects
Emerging evidence suggests that 3-HHA may possess protective effects on various cell types, although research in this area is less extensive than its association with ASD. These potential effects are likely linked to its origin as a metabolite of polyphenols, which are well-known for their antioxidant and anti-inflammatory properties.
While direct quantitative data for 3-HHA is limited, studies on related microbial metabolites of polyphenols have demonstrated hepato-protective actions, such as reducing levels of liver enzymes and mitigating oxidative stress in preclinical models.
Regarding its anti-inflammatory potential, studies on the related compound, hippuric acid, have shown that it can potentiate pro-inflammatory responses in macrophages through the Toll-like receptor (TLR)-MyD88 signaling pathway.[8][9] It is plausible that 3-HHA may exert similar immunomodulatory effects. Furthermore, other microbial metabolites like uric acid have been shown to induce inflammation via activation of the NF-κB signaling pathway.[10][11][12][13][14]
Experimental Protocols
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the methodology described by Xiong et al. (2016) for the analysis of urinary organic acids.[2][5]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Centrifuge samples at 10,000 rpm for 10 minutes to remove particulate matter.
- Transfer 1 mL of the supernatant to a clean glass tube.
- Add an internal standard (e.g., a stable isotope-labeled 3-HHA) to each sample.
- Adjust the pH of the urine to < 2.0 with hydrochloric acid (HCl).
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer to dryness under a stream of nitrogen gas.
2. Derivatization:
- To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate the mixture at a specified temperature and time (e.g., 70°C for 30 minutes) to convert the non-volatile 3-HHA into its volatile trimethylsilyl (B98337) (TMS) derivative.
3. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: e.g., 250°C.
- Oven Temperature Program: A temperature gradient program to separate the analytes (e.g., initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes).
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan mode to identify the compound and selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the 3-HHA-TMS derivative.
4. Data Analysis:
- Identify the 3-HHA peak based on its retention time and mass spectrum.
- Quantify the concentration of 3-HHA by comparing the peak area of the analyte to that of the internal standard.
- Normalize the urinary concentration of 3-HHA to the creatinine (B1669602) concentration of the urine sample to account for variations in urine dilution.
"Urine Sample" [fillcolor="#FBBC05"];
"Centrifugation" [shape=ellipse, fillcolor="#34A853"];
"Supernatant" [fillcolor="#FBBC05"];
"Acidification & Extraction" [shape=ellipse, fillcolor="#34A853"];
"Dried Extract" [fillcolor="#FBBC05"];
"Derivatization (BSTFA)" [shape=ellipse, fillcolor="#34A853"];
"Volatile Derivative" [fillcolor="#FBBC05"];
"GC-MS Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data Analysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Urine Sample" -> "Centrifugation";
"Centrifugation" -> "Supernatant";
"Supernatant" -> "Acidification & Extraction";
"Acidification & Extraction" -> "Dried Extract";
"Dried Extract" -> "Derivatization (BSTFA)";
"Derivatization (BSTFA)" -> "Volatile Derivative";
"Volatile Derivative" -> "GC-MS Analysis";
"GC-MS Analysis" -> "Data Analysis";
}```
Figure 4: Experimental workflow for GC-MS analysis of urinary 3-HHA.
Kynureninase Inhibition Assay
This protocol is a general representation of a continuous spectrophotometric assay to determine the inhibitory potential of 3-HHA on kynureninase activity.
1. Reagents and Buffers:
* Purified recombinant human kynureninase.
* L-kynurenine (substrate).
* this compound (inhibitor).
* Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0, containing pyridoxal-5'-phosphate).
2. Assay Procedure:
* Prepare a series of dilutions of 3-HHA in the assay buffer.
* In a 96-well UV-transparent microplate, add the assay buffer, kynureninase, and the different concentrations of 3-HHA.
* Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
* Initiate the enzymatic reaction by adding the substrate, L-kynurenine.
* Monitor the decrease in absorbance at 360 nm (the wavelength at which L-kynurenine absorbs) over time using a microplate reader. The product, anthranilic acid, does not absorb at this wavelength.
3. Data Analysis:
* Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
* Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
* Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition models (e.g., using a Lineweaver-Burk plot or non-linear regression analysis).
Conclusion and Future Directions
This compound is a fascinating and physiologically active metabolite that sits (B43327) at the crossroads of diet, gut microbial activity, and host metabolism. Its established association with Autism Spectrum Disorder highlights its potential as a biomarker for this complex neurodevelopmental condition. Furthermore, its ability to inhibit kynureninase suggests a potential role in modulating neuroinflammation and neuronal function.
While the hepato-protective, anti-inflammatory, and antioxidant properties of 3-HHA are still under investigation, the existing evidence from related microbial metabolites of polyphenols is promising. Future research should focus on elucidating the precise molecular mechanisms underlying the effects of 3-HHA, including its direct impact on specific signaling pathways such as NF-κB and TLR signaling. Well-controlled clinical studies are also needed to validate its utility as a biomarker and to explore its therapeutic potential in a range of human diseases. This technical guide provides a solid foundation for researchers to build upon in their exploration of this important and multifaceted molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of the Homo sapiens kynureninase-3-hydroxyhippuric acid inhibitor complex: insights into the molecular basis of kynureninase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. Aromatic Microbial Metabolite Hippuric Acid Potentiates Pro-Inflammatory Responses in Macrophages through TLR-MyD88 Signaling and Lipid Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 10. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Uric Acid Is Associated With Inflammatory Biomarkers and Induces Inflammation Via Activating the NF-κB Signaling Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TXNIP-mediated nuclear factor-κB signaling pathway and intracellular shifting of TXNIP in uric acid-induced NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
3-Hydroxyhippuric Acid: A Competitive Inhibitor of Human Kynureninase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the primary metabolic route for tryptophan in humans, playing a crucial role in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Dysregulation of this pathway has been implicated in a variety of neurological disorders, including Alzheimer's and Huntington's disease, due to the neuroactive properties of its intermediates. One of the key enzymes in this pathway is kynureninase (KYNU), a pyridoxal-5'-phosphate (PLP) dependent enzyme. Human kynureninase catalyzes the hydrolytic cleavage of 3-hydroxy-L-kynurenine (3-HK) to 3-hydroxyanthranilic acid (3-HAA) and L-alanine. The downstream product of this reaction, quinolinic acid, is a known excitotoxin that acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor. Elevated levels of quinolinic acid have been correlated with neurodegenerative processes.[1]
Targeting kynureninase presents a promising therapeutic strategy to modulate the levels of neurotoxic downstream metabolites. Inhibition of this enzyme could potentially reduce the production of quinolinic acid and offer a neuroprotective effect. This technical guide focuses on 3-Hydroxyhippuric acid, a novel competitive inhibitor of human kynureninase.
This compound: A Profile
This compound is an acyl glycine (B1666218) compound that has been identified as a competitive inhibitor of human kynureninase. Its inhibitory action provides a valuable tool for studying the function of kynureninase and for the development of potential therapeutic agents targeting the kynurenine pathway.
Quantitative Data on Kynureninase Inhibition
The inhibitory potency of this compound against human kynureninase has been determined through kinetic studies. The key quantitative parameter is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor | Enzyme | Inhibition Type | Ki Value |
| This compound | Human Kynureninase | Competitive | 60 µM |
The Kynurenine Pathway and the Role of Kynureninase
The kynurenine pathway is a complex cascade of enzymatic reactions that metabolize tryptophan. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Kynureninase acts at a critical juncture in the pathway, hydrolyzing both L-kynurenine and 3-hydroxy-L-kynurenine.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a crucial first step for its use in inhibition studies. A detailed protocol for its synthesis can be found in the supplementary materials of the primary literature describing its discovery.
Human Kynureninase Inhibition Assay
The following protocol outlines a general method for determining the inhibitory activity of this compound on recombinant human kynureninase. This is a representative protocol based on common spectrophotometric enzyme assays.
1. Materials and Reagents:
-
Recombinant human kynureninase
-
L-3-hydroxykynurenine (substrate)
-
This compound (inhibitor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 370 nm
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of human kynureninase in potassium phosphate buffer containing PLP.
-
Prepare a stock solution of L-3-hydroxykynurenine in the same buffer.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the following in order:
-
Potassium phosphate buffer
-
A specific concentration of this compound (or DMSO for control wells)
-
Human kynureninase solution
-
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the L-3-hydroxykynurenine substrate to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 370 nm over time using a spectrophotometer. This wavelength corresponds to the formation of the product, 3-hydroxyanthranilic acid.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Structural Insights from the Kynureninase-3-Hydroxyhippuric Acid Complex
The crystal structure of human kynureninase in complex with this compound has been solved, providing valuable insights into the molecular basis of its inhibitory mechanism. This structural information is instrumental for the rational design of more potent and selective kynureninase inhibitors. The analysis of the enzyme-inhibitor interactions reveals key residues in the active site that are crucial for substrate recognition and catalysis. This knowledge can be leveraged for in silico screening and the development of new chemical entities with improved pharmacological properties.
Conclusion
This compound serves as a foundational tool for the exploration of kynureninase inhibition. Its characterization as a competitive inhibitor, coupled with the availability of its co-crystal structure with the human enzyme, provides a robust platform for further research and development. The methodologies and data presented in this guide are intended to support the efforts of scientists and drug developers in the pursuit of novel therapeutics for neurodegenerative and other diseases linked to the kynurenine pathway.
References
The Link Between 3-Hydroxyhippuric Acid and Autism Spectrum Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a multifactorial etiology. Emerging research has highlighted the gut-brain axis as a critical area of investigation, with a growing focus on the role of microbial metabolites in ASD pathophysiology. This technical guide provides an in-depth exploration of the link between a specific microbial metabolite, 3-Hydroxyhippuric acid (3HHA), and ASD. We will delve into the quantitative data from clinical studies, detail the experimental protocols for its detection, and elucidate the proposed signaling pathways and its connection to gut dysbiosis and mitochondrial dysfunction. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand the intricate biochemical underpinnings of ASD and to identify potential biomarkers and therapeutic targets.
Introduction
The gut microbiome has emerged as a significant modulator of host health and disease, influencing not only gastrointestinal function but also distal organ systems, including the brain. The bidirectional communication between the gut and the brain, known as the gut-brain axis, is mediated through various pathways, including the production of neuroactive microbial metabolites.[1][2][3] In the context of Autism Spectrum Disorder (ASD), a condition characterized by challenges in social communication and interaction, and restricted, repetitive behaviors, alterations in the gut microbiota composition and function have been frequently reported.[4][5]
One area of particular interest is the metabolism of aromatic amino acids by gut bacteria, leading to the production of compounds that can enter systemic circulation and potentially cross the blood-brain barrier.[6] Among these metabolites, this compound (3HHA) has been identified in elevated concentrations in the urine of individuals with ASD, suggesting a potential role as a biomarker and a contributor to the pathophysiology of the disorder.[7][8] This guide will synthesize the current scientific understanding of the association between 3HHA and ASD, providing a technical framework for future research and therapeutic development.
Quantitative Data from Clinical Studies
Several metabolomic studies have investigated the urinary organic acid profiles of individuals with ASD compared to neurotypical controls. A seminal study by Xiong et al. (2016) was one of the first to specifically highlight the elevation of this compound in a cohort of children with ASD.[7][8] The findings from this and other relevant studies are summarized below to facilitate comparison.
| Study | Participant Cohort | Sample Size (ASD/Control) | Age Range (years) | Key Findings for this compound (or related metabolites) | Statistical Significance |
| Xiong et al. (2016) [7][8][9] | Children with ASD and non-ASD controls in China | 62 / 62 | 1.5 - 7 | Significantly higher concentrations of this compound (3HHA) in the ASD group. | p < 0.001 |
| Kałużna-Czaplińska et al. (2011) [10] | Autistic and non-autistic children | 35 / 36 | 4 - 10 | Significantly higher levels of hippuric acid in the autistic group. | p < 0.05 |
| Khan et al. (2022) [11] | Children with ASD and typically developing (TD) children in Pakistan | 65 / 65 | Not specified | Statistically significant difference in hippuric acid between ASD and TD groups. | Not specified |
| Gevi et al. (2016) (as cited in a review) [12] | Autistic children and neurotypical controls | 57 / Not specified | 2 - 11 | Increased levels of hippuric acid in children with severe ASD core deficits. | Not specified |
Experimental Protocols
Accurate and reproducible measurement of this compound in biological samples is crucial for research and clinical applications. The following are detailed methodologies for the analysis of urinary 3HHA and other organic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Profiling
This protocol is based on the methodology described by Xiong et al. (2016).[7][9]
3.1.1. Sample Preparation
-
Urine Collection: Collect mid-stream urine samples. For children, this may require specialized collection bags.
-
Creatinine (B1669602) Quantification: Determine the creatinine concentration of each urine sample to normalize for variations in urine dilution.
-
Internal Standard Addition: Add a known concentration of an internal standard (e.g., a stable isotope-labeled version of an analyte or a compound not naturally present in urine) to a defined volume of urine.
-
Extraction:
-
Acidify the urine sample with hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Vortex the mixture thoroughly and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer to a new tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Re-dissolve the residue in a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS)) to convert the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives.
-
Heat the mixture to ensure complete derivatization.
-
3.1.2. GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Gas Chromatography Conditions:
-
Column: Use a capillary column suitable for separating organic acids (e.g., a DB-5ms column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Implement a temperature gradient to separate the compounds based on their boiling points. A typical program might start at a low temperature, ramp up to a high temperature, and then hold for a period.
-
Injection: Inject a small volume of the derivatized sample into the GC inlet.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) ionization.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Scan a mass-to-charge (m/z) ratio range that includes the characteristic ions of the target analytes.
-
Data Acquisition: Acquire data in full scan mode to identify all detectable compounds and in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like 3HHA.
-
3.1.3. Data Analysis
-
Peak Identification: Identify the peaks corresponding to the analytes of interest by comparing their retention times and mass spectra to those of authentic standards.
-
Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
-
Normalization: Normalize the analyte concentrations to the urinary creatinine concentration.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is a generalized method based on established procedures for hippuric acid and its derivatives.[13][14][15][16]
3.2.1. Sample Preparation
-
Urine Collection and Creatinine Measurement: As described in the GC-MS protocol.
-
Sample Dilution: Dilute the urine sample with a suitable buffer (e.g., phosphate (B84403) buffer).
-
Filtration: Filter the diluted urine sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
Internal Standard: Add an internal standard if required for the quantification method.
3.2.2. HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of polar compounds like hippuric acids.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate with a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).
-
Injection Volume: Inject a defined volume of the prepared sample.
-
3.2.3. Data Analysis
-
Peak Identification: Identify the 3HHA peak based on its retention time compared to a standard.
-
Quantification: Generate a calibration curve by injecting standards of known 3HHA concentrations. Determine the concentration of 3HHA in the samples by comparing their peak areas to the calibration curve.
-
Normalization: Normalize the results to the urinary creatinine concentration.
Signaling Pathways and Pathophysiological Mechanisms
The elevated levels of this compound in individuals with ASD are believed to be linked to a complex interplay between gut microbiota, host metabolism, and neurological function. The following sections and diagrams illustrate the key proposed pathways and mechanisms.
Microbial Production of this compound
This compound is not a direct product of human metabolism but is rather a conjugate of a microbially produced precursor. The proposed pathway begins with the dietary intake of the aromatic amino acids phenylalanine and tyrosine.
Caption: Proposed pathway for the microbial production and host metabolism of this compound.
Certain species of gut bacteria, particularly from the Clostridium genus, are capable of metabolizing phenylalanine and tyrosine into various aromatic compounds.[6][7] This process can lead to the formation of precursors such as 3-hydroxybenzoic acid. This precursor is then absorbed into the host's circulation and transported to the liver, where it undergoes phase II detoxification. In the liver, it is conjugated with the amino acid glycine to form this compound, which is then excreted in the urine.[17] An overgrowth of these specific bacterial species or an imbalance in the gut microbiota (dysbiosis) can lead to an increased production of these precursors and subsequently higher levels of urinary 3HHA.
The Gut-Brain Axis and Neuroinflammation
Elevated levels of microbial metabolites like 3HHA are thought to impact brain function through the gut-brain axis. This can occur through several mechanisms, including the modulation of the immune system and the induction of neuroinflammation.
Caption: The role of the gut-brain axis and neuroinflammation in ASD.
Gut dysbiosis can lead to increased intestinal permeability, often referred to as "leaky gut."[1] This allows microbial metabolites and other inflammatory molecules to enter the bloodstream. While direct evidence for 3HHA crossing the blood-brain barrier is still emerging, other microbial aromatic compounds have been shown to do so.[6] Once in the central nervous system, these metabolites may activate microglia, the resident immune cells of the brain.[6][18] Activated microglia release pro-inflammatory cytokines, leading to a state of chronic neuroinflammation, which is increasingly recognized as a key feature in the pathophysiology of ASD.[2][19] This neuroinflammatory environment can disrupt synaptic plasticity, alter neuronal connectivity, and contribute to the behavioral and cognitive characteristics of ASD.
Mitochondrial Dysfunction
There is a growing body of evidence suggesting a link between mitochondrial dysfunction and ASD.[20] Mitochondria are essential for cellular energy production, and their impairment can have widespread effects, particularly in energy-demanding organs like the brain.
Caption: The potential link between microbial metabolites and mitochondrial dysfunction.
Some microbial metabolites may directly or indirectly impair mitochondrial function.[4][11] This could occur through the inhibition of the electron transport chain, leading to reduced ATP production and an increase in the generation of reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and further exacerbate neuronal dysfunction.[21] While the direct effects of 3HHA on mitochondrial respiration have yet to be fully elucidated, the co-occurrence of elevated aromatic microbial metabolites and markers of mitochondrial dysfunction in individuals with ASD suggests a potential mechanistic link that warrants further investigation.[8]
Implications for Drug Development and Therapeutic Strategies
The identification of this compound as a potential biomarker in ASD opens up several avenues for therapeutic intervention and drug development.
Biomarker for Diagnosis and Patient Stratification
The measurement of urinary 3HHA, in combination with other microbial metabolites, could serve as a non-invasive biomarker to aid in the early diagnosis of ASD.[7] Furthermore, elevated levels of 3HHA may define a specific biochemical subtype of ASD, allowing for the stratification of patients in clinical trials and the development of more targeted therapies.[10] However, it is important to note the challenges in biomarker discovery for a heterogeneous condition like ASD, including the need for large, well-characterized cohorts and the consideration of confounding factors such as diet and co-morbidities.[1][3]
Therapeutic Targeting of the Gut Microbiota
Given that 3HHA is a product of microbial metabolism, therapeutic strategies aimed at modulating the gut microbiota are a logical approach.
-
Antibiotics: Short-term treatment with oral vancomycin, an antibiotic that targets Gram-positive bacteria like Clostridium, has been shown to temporarily improve some behavioral symptoms in a subset of children with ASD and to significantly reduce the urinary excretion of 3HHA and related metabolites.[7][13] However, the long-term use of broad-spectrum antibiotics is not a viable strategy due to the risk of disrupting the beneficial gut microbiota and promoting antibiotic resistance.
-
Probiotics, Prebiotics, and Synbiotics: The administration of beneficial bacteria (probiotics), substrates that promote the growth of beneficial bacteria (prebiotics), or a combination of both (synbiotics) may help to restore a healthy gut microbial balance and reduce the overgrowth of Clostridium species.[5][22]
-
Fecal Microbiota Transplantation (FMT): FMT involves the transfer of fecal matter from a healthy donor to a recipient to restore a healthy gut microbial community. Early studies in ASD have shown promise in improving both gastrointestinal and behavioral symptoms.[20]
Targeting Microbial Metabolic Pathways
A more targeted approach would involve the development of drugs that specifically inhibit the bacterial enzymes responsible for the production of the precursors to 3HHA. This could involve the design of small molecule inhibitors that target the specific metabolic pathways within Clostridium species responsible for aromatic amino acid metabolism.[23] Such a strategy would have the advantage of being more specific than broad-spectrum antibiotics and could potentially avoid the disruption of the wider gut microbial ecosystem.
Modulating Host Response
Another potential therapeutic avenue is to target the host's response to elevated levels of 3HHA and other microbial metabolites. This could include the development of therapies that:
-
Enhance the blood-brain barrier integrity: To limit the entry of neuroactive microbial metabolites into the central nervous system.
-
Reduce neuroinflammation: By targeting microglial activation and the production of pro-inflammatory cytokines.
-
Support mitochondrial function: With compounds that can mitigate oxidative stress and improve cellular energy production.
Conclusion and Future Directions
The growing body of evidence linking this compound and other microbial metabolites to Autism Spectrum Disorder underscores the critical role of the gut-brain axis in this complex condition. The elevated levels of 3HHA in a subset of individuals with ASD provide a promising, albeit still developing, avenue for the identification of a biochemical subtype of the disorder, the development of objective diagnostic biomarkers, and the design of novel therapeutic interventions.
Future research should focus on:
-
Larger, longitudinal studies: To validate the use of 3HHA as a biomarker and to better understand its relationship with ASD symptom severity and co-occurring conditions.
-
In-depth mechanistic studies: To elucidate the precise mechanisms by which 3HHA and other microbial metabolites cross the blood-brain barrier and influence neuronal function, neuroinflammation, and mitochondrial activity.
-
Preclinical and clinical trials: To evaluate the efficacy of targeted interventions, including novel probiotics, specific microbial enzyme inhibitors, and therapies that modulate the host's response to these metabolites.
By continuing to unravel the intricate connections between the gut microbiome, metabolism, and brain function, the scientific and medical communities can move closer to developing personalized and more effective strategies for individuals with Autism Spectrum Disorder.
References
- 1. Biomarkers in Autism Spectrum Disorder: Challenges, Advances, and the Need for Biomarkers of Relevance to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Microbiota and Autism Spectrum Disorder: A Neuroinflammatory Mediated Mechanism of Pathogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Progress and Challenges in the Search for Autism Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newatlas.com [newatlas.com]
- 5. Interventions targeting the gut microbiota and their possible effect on gastrointestinal and neurobehavioral symptoms in autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Bacterial-Derived Aromatic Amino Acids Metabolites Relevant in Autism Spectrum Disorders: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autism biomarkers: challenges, pitfalls and possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial dysfunction in the gastrointestinal mucosa of children with autism: A blinded case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interventions targeting the gut microbiota and their possible effect on gastrointestinal and neurobehavioral symptoms in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarkers may improve autism diagnosis and care | CAS [cas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdc.gov [cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. shimadzu.com [shimadzu.com]
- 17. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 18. Neuroinflammation in Autism: Plausible Role of Maternal Inflammation, Dietary Omega 3, and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gut Microbiota and Autism Spectrum Disorder: A Neuroinflammatory Mediated Mechanism of Pathogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. autism.org [autism.org]
- 21. Targeting uric acid: a promising intervention against oxidative stress and neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Alteration of Gut Microbiota: New Strategy for Treating Autism Spectrum Disorder [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 3-Hydroxyhippuric Acid in Human Urine using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of 3-Hydroxyhippuric acid (3-HHA) in human urine samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This compound, a metabolite derived from the microbial degradation of dietary polyphenols, is a biomarker of interest for assessing gut microbiome health and dietary intake.[1] This application note includes a comprehensive experimental protocol, instrument parameters, and data presentation guidelines to ensure accurate and reproducible results.
Introduction
This compound (m-hydroxyhippuric acid) is an acyl glycine (B1666218) compound found in human urine.[1] It is formed through the biotransformation of dietary flavonoids and other polyphenols by the gut microbiota, followed by glycine conjugation in the liver.[1] As such, urinary concentrations of 3-HHA can serve as a valuable biomarker for studying the impact of diet on the gut microbiome and its relationship with various health and disease states. Accurate and precise quantification of this metabolite is crucial for clinical research and drug development programs targeting the gut-brain axis and metabolic disorders. This application note outlines a robust UPLC-MS/MS method for the determination of 3-HHA in human urine.
Biochemical Pathway
Dietary polyphenols, such as flavonoids from fruits and vegetables, are largely unabsorbed in the small intestine. Upon reaching the colon, they are metabolized by the gut microbiota into smaller phenolic acids. These metabolites are then absorbed, undergo further phase II metabolism (e.g., glycine conjugation) in the liver, and are subsequently excreted in the urine.
Figure 1. Biochemical pathway of this compound formation.
Experimental Workflow
The analytical workflow for the quantification of this compound in human urine samples involves sample collection, preparation, UPLC-MS/MS analysis, and data processing.
Figure 2. Experimental workflow for 3-HHA analysis.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d5)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human urine (control)
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4°C and 10,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of an internal standard solution (in 10% acetonitrile/water).
-
Vortex the mixture for 10 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 194.06 | 100.00 | 0.1 | 25 | 15 |
| This compound-d5 (IS) | 199.09 | 105.00 | 0.1 | 25 | 15 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Quantitative Data
The following tables summarize typical validation parameters for the quantification of hippuric acid derivatives in human urine. These values can serve as a benchmark for method development and validation of 3-HHA analysis.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 10,000 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/L |
| Limit of Quantification (LOQ) | ~0.3 µg/L |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 10 | < 10% | < 15% | 90 - 110% |
| Medium | 500 | < 10% | < 15% | 90 - 110% |
| High | 8000 | < 10% | < 15% | 90 - 110% |
Table 3: Recovery
| Analyte | Recovery (%) |
| This compound | > 85% |
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reproducible approach for the quantification of this compound in human urine. This method is suitable for use in clinical research and drug development settings where the assessment of gut microbiome activity and dietary polyphenol metabolism is of interest. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical technique.
References
Application Note: Quantitative Analysis of 3-Hydroxyhippuric Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the detection and quantification of 3-hydroxyhippuric acid in biological samples, such as plasma or urine, using gas chromatography-mass spectrometry (GC/MS). This compound is an acyl glycine (B1666218) and a microbial metabolite of dietary polyphenols, making its quantification relevant in metabolomics, clinical diagnostics, and drug development.[1][2] The described methodology involves sample preparation through liquid-liquid extraction, followed by chemical derivatization to increase volatility for GC/MS analysis. The protocol provides detailed instrument parameters for optimal separation and detection.
Introduction
This compound is an organic acid found in human urine and is a product of the biotransformation of dietary compounds like rutin (B1680289) and procyanidins by gut microbiota.[1][2] Elevated levels of this metabolite can be indicative of certain metabolic states or gut microbiome compositions.[1] Accurate and robust analytical methods are therefore crucial for its study. Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC/MS analysis.[3] This protocol outlines a reliable method for the derivatization and subsequent quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity > 98%)
-
Internal Standard (IS): Isotope-labeled this compound or a structurally similar compound not present in the sample.
-
Ethyl acetate (B1210297) (GC grade)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (GC grade)
-
Nitrogen gas (high purity)
-
Biological matrix (e.g., plasma, urine)
Sample Preparation
-
Sample Collection and Storage: Collect biological samples (e.g., 500 µL of plasma or urine) and store them at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Add an appropriate amount of internal standard solution to each sample, calibrator, and quality control sample.
-
Acidification: Acidify the samples to a pH of approximately 1-2 by adding 6 M HCl. This step is crucial for efficient extraction of the acidic analyte.
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Derivatization
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC/MS analysis.
GC/MS Analysis
The following table summarizes the recommended GC/MS parameters for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | |
| This compound-TMS | To be determined empirically. Likely fragments would include the molecular ion and characteristic fragments from the TMS and hippuric acid moieties. |
| Internal Standard-TMS | To be determined based on the specific internal standard used. |
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following is an example of a table for presenting calibration curve data.
| Analyte | Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| This compound | 0.1 | |
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| 25.0 | ||
| 50.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC/MS analysis of this compound.
Metabolic Origin of this compound
Caption: Simplified metabolic pathway of this compound.
References
Application Note: A Robust HPLC Method for the Quantification of 3-Hydroxyhippuric Acid in Human Urine
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 3-Hydroxyhippuric acid in human urine. The method utilizes a C18 column with isocratic elution and UV detection, providing excellent resolution and sensitivity. A simple sample preparation procedure involving solid-phase extraction ensures high recovery and minimal matrix effects. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this important metabolite.
Introduction
This compound is an acyl glycine (B1666218) and a significant metabolite derived from the dietary intake of polyphenols and flavonoids.[1] It is formed in the gut by microbial action and is excreted in the urine.[2] Elevated levels of this compound have been associated with certain metabolic conditions and can serve as a biomarker for gut microbiome activity.[3][4] Therefore, a robust and validated analytical method for its quantification in biological matrices is essential for clinical and research applications. This application note presents a detailed protocol for a sensitive and specific HPLC-UV method for the analysis of this compound in human urine.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The acidic pKa of approximately 3.25 is a critical parameter for HPLC method development, indicating that a mobile phase with a low pH is required to ensure the analyte is in its non-ionized form, thus promoting retention on a reversed-phase column.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Hippuric acid (Internal Standard, IS) (≥99% purity)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
-
Human urine samples (drug-free)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 25 mM potassium phosphate buffer (pH 2.5) and acetonitrile (85:15, v/v). The pH of the buffer is adjusted with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm
-
Injection Volume: 20 µL
-
Run Time: 15 minutes
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 2.5 with concentrated phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol. Store at -20 °C. The solid analyte is stable for at least 4 years at -20°C.[2]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of hippuric acid and dissolve in 10 mL of methanol. Store at -20 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation Protocol
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.
-
Take 1 mL of the supernatant and add 10 µL of the internal standard stock solution (1 mg/mL).
-
Acidify the sample with 100 µL of 1 M HCl.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of ultrapure water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
Data Presentation
Method Validation Summary
The developed HPLC method was validated according to standard guidelines for linearity, precision, accuracy, and sensitivity. The results are summarized in the following tables.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [5] |
| Molecular Weight | 195.17 g/mol | [5] |
| Predicted Acidic pKa | 3.25 | [1] |
| Solubility | Soluble in DMSO and DMF, slightly soluble in PBS (pH 7.2) | [2] |
| Storage Stability | ≥ 4 years at -20°C (solid) | [2] |
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ (pH 2.5) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Internal Standard | Hippuric Acid |
Table 3: Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (Intra-day RSD) | < 2% |
| Precision (Inter-day RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Note: The data presented in Table 3 are representative values based on typical performance and should be verified experimentally.
Typical Chromatogram
A representative chromatogram showing the separation of this compound and the internal standard (Hippuric acid) from a spiked urine sample is shown in Figure 1.
(A figure would be inserted here in a full application note, showing well-resolved peaks for the analyte and internal standard against a clean baseline.)
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow for the development of the HPLC method.
Conclusion
The HPLC method described in this application note provides a reliable and robust means for the quantification of this compound in human urine. The use of a simple isocratic mobile phase and a straightforward solid-phase extraction protocol makes this method easy to implement in a variety of laboratory settings. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for both research and clinical applications where the monitoring of this metabolite is of interest.
References
- 1. Showing Compound this compound (FDB023830) - FooDB [foodb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyhippuric Acid Sample Preparation in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is a significant metabolite in human metabolomics, primarily originating from the microbial metabolism of dietary polyphenols and flavonoids.[1] As a marker for gut microbiome activity and polyphenol intake, its accurate quantification in biological matrices such as urine and plasma is crucial for various research applications, including dietary intervention studies, gut dysbiosis research, and biomarker discovery.
These application notes provide detailed protocols for the sample preparation of this compound for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline methodologies for sample collection, storage, and various extraction techniques, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Biochemical Pathway of this compound Formation
This compound is not an endogenous human metabolite but is rather a product of the interplay between dietary intake and gut microbiota. Dietary polyphenols, such as flavonoids (e.g., catechin) and phenolic acids, undergo extensive metabolism by the gut microbiota. These microorganisms break down the complex polyphenol structures into smaller phenolic compounds, including 3-hydroxybenzoic acid. This intermediate is then absorbed and undergoes phase II metabolism in the liver, where it is conjugated with glycine (B1666218) to form this compound, which is subsequently excreted in the urine.
Caption: Simplified pathway of 3-HHA formation.
Sample Collection and Storage
Proper sample collection and storage are paramount to ensure the integrity of the metabolome.
Urine:
-
Collection: A random urine sample should be collected in a sterile, preservative-free container. For quantitative studies, a 24-hour urine collection is recommended to account for diurnal variations.
-
Storage: Urine samples should be centrifuged to remove particulate matter. The supernatant should be aliquoted and stored at -80°C to prevent degradation. Limit freeze-thaw cycles to a maximum of two to three.
Plasma:
-
Collection: Whole blood should be collected in tubes containing an anticoagulant such as EDTA or heparin.
-
Processing: Plasma should be separated from whole blood by centrifugation (e.g., 2000 x g for 15 minutes at 4°C) within one hour of collection.
-
Storage: The resulting plasma should be immediately frozen and stored at -80°C.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound from biological samples involves several key steps, from sample collection to data acquisition.
Caption: General workflow for 3-HHA analysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on the analytical platform (LC-MS or GC-MS), the biological matrix, and the desired level of sample cleanup.
Protocol 1: Protein Precipitation (for Plasma Samples)
This is a rapid method for removing proteins from plasma samples, suitable for high-throughput screening.
Materials:
-
Ice-cold methanol (B129727)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique for extracting organic acids from aqueous matrices like urine and deproteinized plasma.
Materials:
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 1 mL of urine or deproteinized plasma, add an internal standard.
-
Add 200 µL of 6M HCl to acidify the sample to a pH of approximately 1-2.
-
Add 0.5 g of NaCl to increase the ionic strength of the aqueous phase.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-6) two more times and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS or proceed with derivatization for GC-MS.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a more selective and cleaner extract compared to LLE and is amenable to automation. A mixed-mode anion exchange sorbent is often effective for acidic compounds.
Materials:
-
SPE cartridges (e.g., Mixed-mode anion exchange)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 5% formic acid in methanol)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample loading buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6).
-
Loading: Load 1 mL of pre-treated sample (urine or deproteinized plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove unretained interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute for analysis.
Protocol 4: Derivatization for GC-MS Analysis
For GC-MS analysis, the non-volatile this compound must be derivatized to increase its volatility and thermal stability. Silylation is a common derivatization method.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block
Procedure:
-
Ensure the dried extract from LLE or SPE is completely free of moisture.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical performance characteristics for the closely related and structurally similar compound, hippuric acid, which can serve as a benchmark for method development.
Table 1: Liquid-Liquid Extraction (LLE) Performance for Hippuric Acid in Urine
| Parameter | Value | Reference |
| Recovery | 91.4 - 99.3% | [2] |
| Matrix Effect | Not explicitly reported, but direct injection of diluted urine can minimize this. | |
| Limit of Detection (LOD) | 0.3 µg/L | [2] |
| Limit of Quantification (LOQ) | 1.0 µg/L | [2] |
| Linear Range | 1 - 400 µg/L | [2] |
| Precision (RSD) | 1.1 - 4.2% | [2] |
Table 2: Solid-Phase Extraction (SPE) Performance for Organic Acids in Urine
| Parameter | Value | Reference |
| Recovery | Mean recovery of 84.1% for a panel of organic acids. | [1] |
| Matrix Effect | Generally reduced compared to LLE due to cleaner extracts. | |
| LOD/LOQ | Dependent on the specific organic acid and instrumentation. | |
| Precision (CV) | <10% for most organic acids. | [1] |
Table 3: LC-MS/MS Method Performance for Hippuric Acid in Urine (Direct Injection)
| Parameter | Value | Reference |
| Linear Range | 0.25 - 250 µg/mL | [3][4] |
| Precision (RSD) | Within 15% | [3][4] |
| Accuracy | Within ±15% of nominal concentrations | [3][4] |
Conclusion
The selection of an appropriate sample preparation method for this compound is critical for obtaining reliable and reproducible results in metabolomics studies. For high-throughput analysis of plasma, a simple protein precipitation is often sufficient. For cleaner extracts and for urine samples, LLE and SPE are more suitable, with SPE offering higher selectivity and potential for automation. When using GC-MS, a derivatization step is mandatory. The provided protocols and performance data for the related compound hippuric acid offer a solid foundation for the development and validation of methods for this compound analysis. It is recommended that any method be thoroughly validated for the specific matrix and analytical platform being used.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Simultaneous Analysis of Hippuric Acid Isomers by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of three hippuric acid isomers: 2-hydroxyhippuric acid (Salicyluric acid), 3-hydroxyhippuric acid, and 4-hydroxyhippuric acid. These metabolites are important biomarkers for understanding the metabolism of dietary polyphenols and aromatic compounds. The method utilizes reversed-phase chromatography for the separation of the positional isomers and tandem mass spectrometry for their specific detection and quantification in biological matrices such as urine. This application note provides a complete protocol, including sample preparation, LC-MS/MS conditions, and expected performance characteristics.
Introduction
Hippuric acid and its hydroxylated isomers are the end products of the metabolism of various aromatic compounds, including benzoic acid and its hydroxylated counterparts, which are found in many fruits, vegetables, and beverages. The specific isomers formed can provide insights into precursor compound exposure and metabolic pathways. 2-hydroxyhippuric acid is the major metabolite of salicylic (B10762653) acid (aspirin), while 3- and 4-hydroxyhippuric acids are derived from the corresponding hydroxybenzoic acids. Due to their structural similarity, the simultaneous analysis of these positional isomers is challenging. This LC-MS/MS method provides the necessary selectivity and sensitivity for their individual quantification.
Experimental Protocols
Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Take 100 µL of the supernatant and dilute it with 900 µL of 0.1% formic acid in water.
-
Vortex the diluted sample.
-
If necessary, an internal standard (e.g., d5-hippuric acid) should be added prior to dilution.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: Biphenyl, 100 mm x 2.1 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 35% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
MRM Transitions
The following MRM transitions are recommended for the analysis of the three hydroxyhippuric acid isomers. The precursor ion ([M-H]⁻) for all isomers is m/z 194.05. Product ions are based on characteristic fragmentation patterns, such as the loss of the glycine (B1666218) moiety.
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Hydroxyhippuric Acid | 194.05 | 136.0 | 100 | -20 |
| This compound | 194.05 | 136.0 | 100 | -20 |
| 4-Hydroxyhippuric Acid | 194.05 | 136.0 | 100 | -20 |
| Internal Standard (d5-HA) | 183.07 | 97.0 | 100 | -22 |
Note: Since all isomers have the same precursor and likely similar primary fragment ions, chromatographic separation is essential for their individual quantification.
Quantitative Performance
The following table summarizes the expected quantitative performance of the method, based on typical results for the analysis of phenolic acids in urine.[1]
| Parameter | 2-Hydroxyhippuric Acid | This compound | 4-Hydroxyhippuric Acid |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/mL) | 0.5 | 0.5 | 0.5 |
| LOQ (ng/mL) | 1.0 | 1.0 | 1.0 |
| Recovery (%) | 95 - 105 | 95 - 105 | 95 - 105 |
| Intra-day Precision (%RSD) | < 5 | < 5 | < 5 |
| Inter-day Precision (%RSD) | < 10 | < 10 | < 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of hippuric acid isomers.
Metabolic Pathway of Hydroxyhippuric Acid Formation
References
Application Notes and Protocols for Solid-Phase Extraction of 3-Hydroxyhippuric Acid from Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid is an acyl glycine (B1666218) and a metabolite derived from dietary polyphenols, which is found in normal human urine.[1] Its presence and concentration can provide insights into an individual's dietary habits, gut microbiome activity, and potential exposure to certain xenobiotics.[1] Accurate and reliable quantification of this compound in urine is crucial for various research applications, including clinical biomarker discovery and metabolic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2]
This document provides detailed application notes and protocols for two common and effective solid-phase extraction methods for the isolation of this compound from human urine: Reversed-Phase SPE and Anion-Exchange SPE.
Principles of Solid-Phase Extraction for this compound
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. The choice of SPE sorbent is critical and depends on the properties of the analyte of interest and the sample matrix.
-
Reversed-Phase SPE: This method utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (the sample). Non-polar and weakly polar compounds in the sample, like this compound, are retained on the sorbent while more polar matrix components are washed away. The analyte is then eluted with a non-polar organic solvent. For acidic compounds like this compound, the sample is typically acidified to a pH at least 2 units below its pKa to ensure it is in a neutral, more retentive form.
-
Anion-Exchange SPE: This technique employs a stationary phase with positively charged functional groups that attract and retain negatively charged analytes (anions). Since this compound is a carboxylic acid, it will be negatively charged at a pH above its pKa. The urine sample is therefore alkalinized to ensure the analyte is in its anionic form. Neutral and basic compounds are washed away, and the analyte is eluted by disrupting the ionic interaction, typically by using a solvent with a high salt concentration or a low pH to neutralize the analyte. Strong anion-exchange columns are a suitable choice for isolating urinary organic acids.[3]
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction of organic acids from urine. While specific data for this compound is not extensively published, the mean recovery for a range of urinary organic acids using SPE has been reported to be 84.1%.[2]
| Parameter | Typical Performance | Reference |
| Mean Recovery | 84.1% | [2] |
| Precision (RSD) | 5-15% | General |
| Limit of Detection | Analyte dependent | - |
| Limit of Quant. | Analyte dependent | - |
Experimental Protocols
Protocol 1: Reversed-Phase SPE
This protocol is adapted from general procedures for the extraction of acidic compounds from biological fluids.
Materials:
-
Reversed-Phase SPE Cartridges (e.g., C18, 100 mg/3 mL)
-
Urine sample
-
Formic acid (or other suitable acid)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Acetonitrile (B52724), HPLC grade
-
SPE manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine sample at 4000 x g for 10 minutes to pellet any particulates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Acidify the urine to a pH of approximately 2-3 by adding 20 µL of formic acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridge by passing 3 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 3 mL of deionized water (acidified to pH 2-3 with formic acid) through the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample (1 mL) onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water (acidified to pH 2-3 with formic acid) to remove polar interferences.
-
Dry the sorbent bed by applying a vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge by passing 2 mL of acetonitrile through the sorbent.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Protocol 2: Anion-Exchange SPE
This protocol is based on established methods for the group separation of urinary organic acids.[2][3]
Materials:
-
Strong Anion-Exchange SPE Cartridges (e.g., SAX, 100 mg/3 mL)
-
Urine sample
-
Barium hydroxide (B78521) solution (0.01 M)
-
Sodium hydroxide solution (for pH adjustment)
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent: 5% formic acid in acetonitrile
-
SPE manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
-
pH meter or pH strips
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
To remove sulfate (B86663) and phosphate (B84403) anions, add an equal volume of 0.01 M barium hydroxide to the urine sample.[2] Vortex and centrifuge at 4000 x g for 10 minutes.
-
Take the supernatant and adjust the pH to 8.0-8.5 with a sodium hydroxide solution.[2][3]
-
Dilute the pH-adjusted supernatant with three volumes of deionized water.[2]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridge by passing 3 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 3 mL of deionized water through the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove neutral and basic interferences.[3]
-
Wash the cartridge with 3 mL of methanol to further remove non-ionic interferences.
-
Dry the sorbent bed by applying a vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound by passing 2 mL of the elution solvent (5% formic acid in acetonitrile) through the sorbent. The formic acid will neutralize the analyte, disrupting its interaction with the sorbent.
-
Collect the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method.
-
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Standard Operating Procedure for 3-Hydroxyhippuric Acid Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhippuric acid (3-HHA) is an acylglycine compound that is increasingly recognized as a significant biomarker in clinical and diagnostic research.[1] It is a microbial metabolite derived from the dietary intake of polyphenols, such as flavonoids and procyanidins.[1] Elevated urinary levels of 3-HHA have been associated with the overgrowth of certain gut microbiota, particularly Clostridium species, and have been investigated as a potential biomarker for Autism Spectrum Disorders (ASD).[2] The quantification of 3-HHA in biological matrices, primarily urine, is crucial for understanding its role in metabolic pathways and its utility as a diagnostic or monitoring tool.
This document provides a detailed Standard Operating Procedure (SOP) for the quantification of this compound, offering protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to provide accurate and reproducible results for researchers, scientists, and professionals in drug development.
Metabolic Pathway of this compound
This compound is not a direct human metabolite but is a product of the interplay between dietary intake and gut microbiome activity. Dietary polyphenols, abundant in fruits, vegetables, and tea, undergo metabolism by the gut microbiota. Certain species, notably from the Clostridium genus, are capable of converting these polyphenols into various aromatic compounds, including 3-hydroxyphenylacetic acid. This intermediate is then absorbed and subsequently conjugated with glycine (B1666218) in the liver to form this compound, which is then excreted in the urine.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in human urine and the typical performance characteristics of the analytical methods.
Table 1: Urinary Concentrations of this compound
| Population | Condition | Mean Concentration (μmol/mmol creatinine) | Reference |
| Children (1.5-7 years) | Autism Spectrum Disorder | Significantly higher than controls (p < 0.001) | [2] |
| Children (1.5-7 years) | Control | Lower than ASD group | [2] |
Note: Specific mean and standard deviation values were not provided in the abstract. Further research is needed to establish definitive reference ranges.
Table 2: Performance Characteristics of Analytical Methods
| Parameter | LC-MS/MS (Example for similar compounds) | GC-MS (General for Organic Acids) |
| Linearity (R²) | > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | Analyte dependent, can be in the low ng/mL range | Analyte dependent, typically in the low μM range |
| Limit of Quantification (LOQ) | Analyte dependent, can be in the low ng/mL range | Analyte dependent, typically in the low μM range |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85-115% | 80-120% |
Note: These are typical performance characteristics and should be established for each specific assay validation.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in urine using GC-MS and LC-MS/MS.
Experimental Workflow Overview
Protocol 1: Quantification of this compound by GC-MS
This protocol is adapted from general methods for urinary organic acid analysis.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., a stable isotope-labeled 3-HHA or a structurally similar compound not present in urine)
-
Urine samples (stored at -80°C)
-
Ethyl acetate (B1210297) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes (15 mL)
-
Nitrogen evaporator
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation
-
Thaw urine samples on ice.
-
Determine the creatinine concentration of each urine sample for normalization.
-
In a glass centrifuge tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 1 mg).
-
Add the internal standard to each sample.
-
Acidify the urine sample by adding 1 M HCl to a pH of approximately 1-2.
-
Add NaCl to saturate the aqueous phase.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/minute
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for 3-HHA and the internal standard for quantification.
-
5. Quantification
-
Create a calibration curve using the 3-HHA analytical standard.
-
Calculate the concentration of 3-HHA in the urine samples based on the peak area ratio of the analyte to the internal standard and normalize to the creatinine concentration.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a more direct and sensitive method for 3-HHA quantification.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., stable isotope-labeled 3-HHA)
-
Urine samples (stored at -80°C)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation
-
Thaw urine samples on ice.
-
Determine the creatinine concentration for normalization.
-
In a microcentrifuge tube, dilute the urine sample 1:10 with deionized water.
-
Add the internal standard to each diluted sample.
-
Vortex mix and centrifuge at 10,000 x g for 10 minutes to pellet any particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
LC System:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
3-HHA Precursor Ion (Q1): m/z 194.05
-
3-HHA Product Ions (Q3): Monitor at least two transitions (e.g., m/z 134.0 and m/z 93.0)
-
Internal Standard: Monitor the appropriate precursor and product ions.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Quantification
-
Construct a calibration curve using the 3-HHA analytical standard prepared in a surrogate matrix (e.g., artificial urine or diluted water).
-
Quantify 3-HHA in the urine samples using the peak area ratio to the internal standard and normalize to the creatinine concentration.
Method Validation
For both GC-MS and LC-MS/MS methods, a full validation should be performed according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous components in the matrix.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).
-
Matrix Effect (for LC-MS/MS): Investigate the ion suppression or enhancement caused by the urine matrix.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in urine under various storage and processing conditions (freeze-thaw, bench-top, and long-term storage).
Conclusion
The provided SOPs offer a robust framework for the quantification of this compound in urine. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired sensitivity. Proper method validation is essential to ensure the reliability of the generated data. The accurate measurement of 3-HHA will contribute to a better understanding of its role in health and disease, and its potential as a clinically relevant biomarker.
References
Application Notes: 3-Hydroxyhippuric Acid as a Biomarker in Clinical Research
Introduction
3-Hydroxyhippuric acid (3-HHA), also known as m-hydroxyhippuric acid, is an acyl glycine (B1666218) compound and a metabolite found in human urine.[1][2][3] It is emerging as a significant biomarker in clinical research due to its direct links to gut microbiome activity, dietary polyphenol intake, and specific metabolic pathways.[1][4] As an N-acylglycine, its excretion can also be indicative of certain inborn errors of metabolism associated with mitochondrial fatty acid beta-oxidation.[1][2] These application notes provide a comprehensive overview of 3-HHA's clinical significance, quantitative data, and detailed protocols for its analysis, intended for researchers, scientists, and drug development professionals.
Clinical Significance and Applications
This compound serves as a non-invasive biomarker with applications in several key research areas:
-
Gut Microbiome Activity: 3-HHA is a microbial aromatic acid metabolite derived from the breakdown of dietary polyphenols and flavonoids by gut bacteria.[1][2] Specifically, elevated levels of 3-HHA have been associated with a higher abundance of Clostridium species in the gut, making it a useful marker for studying gut dysbiosis.[1][2]
-
Dietary Intake Assessment: The presence of 3-HHA in urine is linked to the consumption of polyphenol-rich foods. It has been identified as a metabolite of rutin (B1680289), found in sources like tomato juice, and procyanidins.[1][2] This allows researchers to objectively assess the intake of certain dietary components.
-
Metabolic and Disease Research: Altered levels of 3-HHA have been investigated in connection with various conditions. It has been associated with colorectal cancer and eosinophilic esophagitis.[1] Furthermore, studies on children with Autism Spectrum Disorders have noted perturbations in phenylalanine metabolism, including elevated concentrations of this compound in urine.[5]
-
Biochemical Pathway Analysis: 3-HHA is an inhibitor of kynureninase, an enzyme in the tryptophan metabolism pathway, suggesting its potential role in modulating neuroactive compounds.[6] Its fundamental structure as an acyl glycine also connects it to the broader study of fatty acid metabolism.[2]
Data Presentation: Summary of Findings
The following tables summarize the known associations and characteristics of this compound. Quantitative concentration data for 3-HHA is not as widely published as for its parent compound, hippuric acid.
Table 1: Clinical and Dietary Associations of this compound
| Association Category | Specific Association | Effect on 3-HHA Levels | Reference(s) |
| Gut Microbiome | Higher levels of Clostridium species | Increased | [1][2] |
| Dietary Intake | Consumption of rutin (e.g., tomato juice) | Increased | [1][2] |
| Consumption of procyanidins (polyphenols) | Increased | [1][2] | |
| Consumption of (+)-catechin | Increased | [6] | |
| Clinical Conditions | Autism Spectrum Disorders | Reported as Elevated | [5] |
| Colorectal Cancer | Associated (direction not specified) | [1] | |
| Eosinophilic Esophagitis | Associated (direction not specified) | [1] | |
| Biochemical Role | Kynureninase Inhibition | Functional Interaction | [6] |
| Inborn Errors of Metabolism | Potentially Increased | [1][2] |
Metabolic Pathway of this compound
3-HHA is not endogenously produced by human enzymes alone; its formation is a prime example of host-microbe co-metabolism. The process begins with the dietary intake of polyphenols, which are then metabolized by the gut microbiota into aromatic acids. These are absorbed, conjugated in the liver, and excreted.
Caption: Metabolic pathway of this compound formation.
Experimental Protocols
The quantification of 3-HHA in urine typically involves chromatographic methods coupled with mass spectrometry. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol is adapted from general methods for urinary organic acid analysis, which are suitable for detecting 3-HHA.[7][8] Derivatization is required to make the analyte volatile.
4.1.1 Materials and Reagents
-
Urine collection containers
-
Internal Standard (IS): e.g., l-Phenylalanine-ring-D5 or a stable isotope-labeled hippuric acid
-
Ethyl acetate (B1210297) (Chromatography grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Derivatization agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or Methoxyamine hydrochloride in pyridine.
-
Nitrogen gas supply for evaporation
4.1.2 Equipment
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
4.1.3 Procedure
-
Sample Collection: Collect 5-10 mL of first-morning mid-stream urine. Store at -80°C until analysis.[7]
-
Sample Preparation:
-
Thaw urine samples on ice. Centrifuge at 3,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Transfer 1 mL of the supernatant to a glass tube.
-
Add a known amount of internal standard.
-
Acidify the sample to pH < 2 by adding 50 µL of 6N HCl.
-
Saturate the aqueous phase by adding solid NaCl.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction step twice more, pooling the organic layers.
-
-
Evaporation: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: DB-1 or similar non-polar capillary column.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
MS Detection: Operate in full scan mode (m/z 50-600) for profiling or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
This protocol is adapted from modern metabolomics workflows and offers high sensitivity and specificity without the need for derivatization.[9][10]
4.2.1 Materials and Reagents
-
Urine collection containers
-
Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Quality Control (QC) samples (pooled from all study samples)
4.2.2 Equipment
-
Centrifuge with 10 kDa molecular weight cutoff filters (optional, for protein removal)
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source
4.2.3 Procedure
-
Sample Collection: Collect and store urine as described in Protocol 4.1.1.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Add a known amount of internal standard.
-
Dilute the sample 1:4 (v/v) with ultrapure water containing 0.1% formic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
UPLC-MS/MS Analysis:
-
Inject 2-5 µL of the prepared sample.
-
LC Column: C18 reversed-phase column (e.g., Waters HSS C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 2% B, ramp to 98% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in both positive and negative ion modes (separate runs or with polarity switching). Negative mode is often effective for organic acids.[9]
-
Use Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions for 3-HHA must be determined by infusing a pure standard. For 3-HHA (C9H9NO4, MW 195.17), a likely precursor ion in negative mode is [M-H]⁻ at m/z 194.05.
-
Caption: Typical experimental workflow for UPLC-MS/MS analysis.
Interpretation of Results
Interpreting 3-HHA levels requires consideration of the patient's diet, gut microbiome status, and overall metabolic health.
Caption: Logical relationships for interpreting 3-HHA levels.
-
Elevated 3-HHA: May indicate a diet rich in polyphenols, an overgrowth of specific gut bacteria like Clostridium, or a metabolic shift related to conditions like Autism Spectrum Disorders.[1][5]
-
Decreased 3-HHA: Could suggest a low-polyphenol diet or a disruption of the necessary gut microbiota, for instance, due to antibiotic treatment.
This compound is a valuable, multi-faceted biomarker that provides a window into the complex interplay between diet, the gut microbiome, and host metabolism. Its non-invasive detection in urine makes it an attractive target for clinical and nutritional research. The standardized protocols provided here offer a robust framework for its accurate quantification, enabling researchers to further explore its role in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A New Biomarker Profiling Strategy for Gut Microbiome Research: Valid Association of Metabolites to Metabolism of Microbiota Detected by Non-Targeted Metabolomics in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Difference of Gut Microbiota and Their Correlations With Urinary Organic Acids Between Autistic Children With and Without Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. metbio.net [metbio.net]
- 8. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anis.au.dk [anis.au.dk]
- 10. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Derivatization of 3-Hydroxyhippuric Acid for GC/MS
This guide provides troubleshooting advice and answers to frequently asked questions regarding the derivatization of 3-Hydroxyhippuric acid (3-HHA) for Gas Chromatography-Mass Spectrometry (GC/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing this compound by GC/MS?
A1: Direct GC/MS analysis of this compound is challenging due to its low volatility and poor thermal stability.[1] The molecule contains two active hydrogen atoms in its hydroxyl (-OH) and carboxylic acid (-COOH) groups, which lead to high polarity.[2] This high polarity causes issues such as poor peak shape (tailing) and interaction with the GC column's stationary phase.[3] Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound "GC-amenable" and improving chromatographic results.[4][5]
Q2: Which functional groups on the this compound molecule are targeted for derivatization?
A2: The primary targets for derivatization on the 3-HHA molecule are the acidic proton on the carboxylic acid group (-COOH) and the proton on the phenolic hydroxyl group (-OH). Both of these "active hydrogens" must be replaced by a derivatizing group to ensure the molecule is sufficiently volatile and thermally stable for GC analysis.
Q3: What are the most common derivatization techniques for 3-HHA and similar organic acids?
A3: The most common and effective derivatization technique for compounds with hydroxyl and carboxyl groups is silylation .[5] This process involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose.[5][6] Sometimes, a catalyst such as trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially for hindered functional groups.[7]
Q4: What is the general principle of a silylation reaction?
A4: Silylation is a chemical reaction that replaces an active hydrogen atom in a functional group with a trimethylsilyl (TMS) group, typically -Si(CH₃)₃.[8] The silylating reagent, such as BSTFA or MSTFA, donates the TMS group to the analyte (3-HHA).[6][9] This reaction converts polar functional groups like carboxylic acids and hydroxyls into their corresponding TMS esters and TMS ethers, which are much more volatile and less polar.[9][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the derivatization of this compound.
Q5: I am seeing a very small peak or no peak at all for my derivatized 3-HHA. What could be the cause?
A5: This issue, known as low derivatization yield, is common and can stem from several factors:
-
Presence of Moisture: Silylation reagents are extremely sensitive to water.[3] Any moisture in your sample or solvent will preferentially react with the reagent, consuming it before it can react with your analyte.
-
Suboptimal Reaction Conditions: The reaction may be incomplete due to insufficient time or temperature.
-
Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: The silylating reagent should be added in significant molar excess. A general rule is to use at least a 2:1 molar ratio of the reagent to the number of active hydrogens on the analyte.
-
-
Poor Sample Solubility: If the dried sample residue does not dissolve in the derivatization solvent/reagent mixture, the reaction will not proceed efficiently.[12]
-
Solution: Ensure the dried analyte is fully dissolved. Pyridine (B92270) is often used as a solvent in these reactions as it also acts as a catalyst.[7][8] Acetone has also been shown to accelerate silylation reactions for phenolic compounds.[13]
-
Q6: My chromatogram shows multiple peaks for a single analyte (3-HHA). Why is this happening?
A6: The appearance of multiple peaks can complicate identification and quantification.
-
Incomplete Derivatization: 3-HHA has two functional groups that require derivatization. If the reaction is incomplete, you may see a mixture of the partially derivatized (mono-TMS) and fully derivatized (di-TMS) forms of the molecule, each producing a separate peak.[7]
-
Solution: Re-optimize the reaction conditions as described in Q5. Increase the temperature, time, or reagent concentration to drive the reaction to completion, ensuring all active sites are derivatized.[7]
-
-
Reagent Artifacts: Excess derivatization reagent or its byproducts can sometimes appear as peaks in the chromatogram.[5]
-
Solution: Always run a reagent blank (reagent + solvent, without the analyte) to identify any extraneous peaks originating from the derivatization mixture itself.
-
Q7: The peak for my derivatized 3-HHA is broad or shows significant tailing. What should I do?
A7: Poor peak shape often indicates that some polar sites remain exposed, either on the analyte or in the GC system.
-
Incomplete Derivatization: This is a primary cause of peak tailing. If either the hydroxyl or carboxyl group on 3-HHA is not derivatized, the molecule remains polar and will interact undesirably with the GC column.[3]
-
Solution: Review and optimize your derivatization protocol to ensure complete reaction (see Q5).
-
-
Active Sites in the GC System: Contamination or degradation of the GC inlet liner or the front end of the analytical column can create active sites that interact with the analyte.[7]
-
Solution: Use a deactivated inlet liner. If contamination is suspected, replace the liner and trim a small section (e.g., 10-15 cm) from the front of the GC column. Regularly condition your column according to the manufacturer's instructions to remove contaminants.[7]
-
Q8: I am getting poor reproducibility between injections. How can I improve this?
A8: Poor reproducibility is often linked to inconsistent sample preparation or degradation of the derivatives.
-
Variable Reaction Conditions: Minor variations in reaction time, temperature, or reagent volumes can lead to inconsistent derivatization efficiency.
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis if exposed to moisture after the reaction is complete.[1] Their stability can also vary over time.[15]
-
Solution: Analyze the samples as soon as possible after derivatization.[7] If storage is necessary, ensure vials are tightly capped and stored in a dry environment. To improve long-term stability, one technique involves adding water to hydrolyze the excess silylating reagent, followed by drying with anhydrous sodium sulfate.[13]
-
Quantitative Data Summary
Optimizing derivatization conditions is crucial for achieving accurate and reproducible results. The following table summarizes typical conditions and properties for common silylation reagents used for organic acids.
| Parameter | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Common Catalyst | 1% TMCS (Trimethylchlorosilane) | Often used without a catalyst, but TMCS can be added. |
| Typical Solvent | Pyridine, Acetonitrile, Acetone | Pyridine, Acetonitrile |
| Reaction Temp. | 60 - 80 °C[7][11] | 30 - 80 °C[9][14][15] |
| Reaction Time | 15 - 60 minutes[7][11] | 30 - 120 minutes[9][14][15] |
| Key Advantage | Highly reactive, effectively derivatizes hydroxyls and carboxyls. | Its byproducts are very volatile, leading to cleaner chromatograms.[9] |
| Consideration | Byproducts may be less volatile than those from MSTFA. | Generally considered the most volatile of the common TMS reagents.[9] |
Detailed Experimental Protocol: Silylation of 3-HHA
This protocol provides a general procedure for the derivatization of 3-HHA using BSTFA with 1% TMCS. Note: This is a starting point and should be optimized for your specific application and instrumentation.
1. Sample Preparation (Drying)
-
Start with a sample extract in a suitable volatile solvent.
-
Place the extract in a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all water.[3][5]
2. Derivatization Reaction
-
Add 50 µL of a solvent such as pyridine to dissolve the dried residue.[7][12] Vortex briefly.
-
Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial.[7] The reagent should be in molar excess.
-
Cap the vial tightly immediately to prevent moisture from entering.[7]
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven set to 75°C for 30 minutes to facilitate the reaction.[7]
3. Sample Analysis
-
After heating, allow the vial to cool to room temperature.[7]
-
The sample is now ready for injection into the GC/MS system. Typically, a 1 µL injection volume is used.[4]
-
Analyze the sample promptly to avoid potential degradation of the TMS derivatives.[7]
Visualizations
Experimental Workflow
Caption: General workflow for the silylation of this compound for GC/MS analysis.
Troubleshooting Logic
Caption: A troubleshooting flowchart for diagnosing low derivatization yield.
Simplified Silylation Reaction
Caption: Schematic of the silylation of 3-HHA's functional groups to form a volatile derivative.
References
- 1. weber.hu [weber.hu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. lsmu.lt [lsmu.lt]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. youtube.com [youtube.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Hydroxyhippuric Acid in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on improving the stability of 3-hydroxyhippuric acid in stored biological samples. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in biological samples important?
Q2: What are the main factors that can affect the stability of this compound in stored samples?
A2: The stability of this compound, like other phenolic compounds, can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[4][5][6]
-
pH: Phenolic acids are generally more stable in acidic conditions and can degrade in neutral or alkaline environments.[7][8][9]
-
Enzymatic Activity: Endogenous enzymes in biological matrices can metabolize the analyte.
-
Oxidation: Exposure to air can lead to oxidative degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes.[10][11][12][13]
Q3: What are the recommended storage temperatures for biological samples containing this compound?
A3: For long-term storage, it is recommended to store biological samples at ultra-low temperatures. The following guidelines are based on general recommendations for phenolic compounds and other metabolites:
-
Long-term storage (months to years): -80°C is the preferred temperature to minimize chemical and enzymatic degradation.[14]
-
Medium-term storage (weeks to months): -20°C can be acceptable. Studies have shown that many urinary biomarkers are stable for up to 18 months at -20°C. One study on various clinical chemistry parameters in urine found high stability for over 10 years at -22°C without preservatives.[15]
-
Short-term storage (hours to days): If immediate freezing is not possible, samples should be kept at 4°C for no longer than 24-72 hours.[16] Some studies indicate stability of phenolic compounds at 4°C for up to 7 days. Room temperature storage should be avoided or limited to a maximum of 24 hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from stored samples. | Analyte degradation due to improper storage temperature. | Ensure samples are frozen immediately after collection and stored at -80°C for long-term storage. |
| Degradation due to multiple freeze-thaw cycles. | Aliquot samples into smaller volumes before freezing to avoid repeated thawing of the entire sample. Limit the number of freeze-thaw cycles to a maximum of two to three.[16] | |
| pH-dependent degradation. | For urine samples, consider adjusting the pH to a slightly acidic range (e.g., by adding ascorbic acid) immediately after collection to improve stability.[17] Phenolic compounds are generally more stable at acidic pH.[7][8] | |
| High variability in this compound concentrations between replicates of the same sample. | Inconsistent sample handling and processing. | Standardize your sample collection, processing, and storage procedures. Ensure all samples are treated identically. |
| Matrix effects in the analytical method. | Validate your bioanalytical method to assess for matrix effects that could interfere with quantification.[18][19][20][21] | |
| Unexpected peaks or degradation products observed in the chromatogram. | Chemical or enzymatic degradation of this compound. | Review your sample handling and storage protocol. Consider the possibility of hydrolysis or oxidation. Use appropriate analytical techniques like LC-MS/MS to identify potential degradation products.[22][23][24] |
Quantitative Data Summary
The stability of phenolic compounds, including phenolic acids similar to this compound, has been investigated under various storage conditions. The following tables summarize findings from studies on related compounds.
Table 1: Stability of Urinary Phenolic Biomarkers Under Different Storage Conditions
| Storage Temperature | Storage Duration | Stability |
| Room Temperature | 24 hours | Stable |
| 4°C | 7 days | Stable |
| -20°C | 18 months | Stable |
Table 2: Long-Term Stability of Clinical Analytes in Urine at -22°C without Preservatives [15]
| Analyte Class | Storage Duration | Stability |
| Organic Acids | 12 years | High correlation (r>0.9) between baseline and re-measurement. |
| Other Analytes (Creatinine, Urea, etc.) | 15 years | High correlation (r>0.99) between baseline and re-measurement. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Biological Samples
This protocol outlines a general procedure for evaluating the stability of this compound in biological matrices such as plasma or urine under different conditions.
1. Materials and Reagents:
-
Blank biological matrix (urine or plasma) from healthy volunteers.
-
This compound analytical standard.
-
Internal standard (e.g., deuterated this compound).[25]
-
Stock solutions of this compound and internal standard.
-
Quality control (QC) samples at low and high concentrations, prepared by spiking the blank matrix.
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction).
-
Validated bioanalytical method (e.g., LC-MS/MS) for quantification.
2. Experimental Design for Stability Tests:
-
Freeze-Thaw Stability:
-
Prepare at least three replicates of low and high concentration QC samples.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).
-
After the final thaw, analyze the samples and compare the concentrations to freshly prepared QC samples.[26]
-
-
Short-Term (Bench-Top) Stability:
-
Thaw frozen low and high concentration QC samples and keep them at room temperature for a specified period (e.g., 4, 8, 24 hours) to simulate the time samples might be on the benchtop during processing.
-
Analyze the samples and compare the concentrations to freshly thawed QC samples.
-
-
Long-Term Stability:
-
Store a sufficient number of low and high concentration QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, 12, 18 months).
-
At each time point, compare the concentrations of the stored samples to freshly prepared QC samples.[26]
-
3. Sample Analysis:
-
At each time point, extract this compound from the stability samples, control samples, and freshly prepared calibration standards using the validated sample preparation method.
-
Analyze the extracts using a validated LC-MS/MS or other suitable quantitative method.
4. Data Analysis:
-
Calculate the mean concentration and standard deviation for each set of stability samples.
-
Compare the mean concentrations of the stored samples to the nominal concentrations or the concentrations of the freshly prepared control samples.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Best practices for biological sample handling and storage.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. Showing Compound this compound (FDB023830) - FooDB [foodb.ca]
- 3. Hippuric acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Multiple Freeze–Thaw Cycles on the Microstructure and Quality of Trachurus murphyi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publ.iss.it [publ.iss.it]
- 15. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. worldwide.com [worldwide.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. benchchem.com [benchchem.com]
troubleshooting poor peak shape in HPLC analysis of 3-Hydroxyhippuric acid
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxyhippuric acid, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the negatively charged carboxyl group and the hydroxyl group of the analyte can interact with active sites, such as residual silanols on the silica-based stationary phase.[1] To mitigate this, ensure the mobile phase pH is sufficiently low (at least 2 pH units below the pKa of the analyte) to keep the this compound in its protonated, less polar form.[3]
Q2: Why am I observing peak fronting for my this compound standard?
A2: Peak fronting is commonly caused by sample overload or an injection solvent that is stronger than the mobile phase.[4][5] If the sample concentration is too high, it can saturate a portion of the stationary phase, leading to a distorted peak shape.[5][6] Additionally, if the sample is dissolved in a solvent with a higher elution strength than the starting mobile phase, the peak can be distorted.[3]
Q3: My this compound peak is split. What should I investigate first?
A3: Peak splitting can arise from several issues, but a good starting point is to check for a partially blocked column inlet frit or a void in the column.[7][8] These issues can cause the sample to travel through different paths, resulting in a split peak.[7][8] Another common cause is the incompatibility of the sample solvent with the mobile phase.[3] If the peak splitting is not observed for all peaks, it might be due to the mobile phase pH being too close to the pKa of this compound, leading to the presence of both ionized and non-ionized forms of the analyte.[3]
Q4: All the peaks in my chromatogram, including this compound, are broad. What does this indicate?
A4: When all peaks are broad, it often points to a system-wide issue rather than a problem specific to the analyte.[9] Common causes include large extra-column volume (e.g., excessively long tubing), a leak in the system (especially between the column and the detector), or a low mobile phase flow rate.[10] A deteriorated guard or analytical column can also lead to broad peaks for all analytes.[6]
Troubleshooting Guides
Issue 1: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Lower the mobile phase pH with an acid like formic acid or phosphoric acid to suppress the ionization of this compound.[7] Consider using a column with a high-purity, end-capped stationary phase to minimize available silanol groups.[11] Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also mask silanol groups, but this may not be suitable for LC-MS applications.[11] |
| Column Contamination | Flush the column with a strong solvent to remove strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column. |
| Metal Chelation | This compound has functional groups that can chelate with metal ions. If metal contamination is suspected in the sample or HPLC system, using a mobile phase with a chelating agent like EDTA might help. |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in a single, un-ionized form.[3] |
Issue 2: Peak Fronting
| Potential Cause | Recommended Solution |
| Sample Overload | Reduce the concentration of the sample or decrease the injection volume.[5] |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[3] |
| Column Void or Damage | A void at the column inlet can cause peak fronting.[5] This may require replacing the column.[7] |
Issue 3: Peak Splitting
| Potential Cause | Recommended Solution |
| Partially Blocked Inlet Frit | Backflush the column to dislodge any particulate matter.[12] If this doesn't resolve the issue, the frit may need to be replaced.[8] |
| Column Void | A void in the column packing can lead to a split peak.[7][8] This usually necessitates column replacement.[8] |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent compatible with the mobile phase.[3] |
| Co-elution | A split peak might actually be two co-eluting compounds. Adjusting the mobile phase composition or gradient can help to resolve them. |
HPLC Parameters for this compound Analysis
The following table summarizes typical starting parameters for the reversed-phase HPLC analysis of this compound and related compounds. Optimization will likely be required for your specific application.
| Parameter | Typical Value/Condition | Notes |
| Column | C18 or C8, 150-250 mm length, 4.6 mm ID, 5 µm particle size | A C18 column is a common first choice for retaining this moderately polar compound.[13][14] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | An acidic mobile phase is crucial for good peak shape.[13][15] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Acetonitrile often provides better peak shape and lower backpressure.[16] |
| Elution Mode | Isocratic or Gradient | A gradient elution may be necessary for complex samples to ensure adequate separation and reasonable run times.[15] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column.[13] |
| Column Temperature | 25-40 °C | Maintaining a consistent temperature can improve reproducibility.[10] |
| Detection Wavelength | ~228 nm | Based on methods for the closely related hippuric acid.[13] |
| Injection Volume | 5-20 µL | Should be optimized to avoid overloading.[13] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
-
Measure 950 mL of HPLC-grade water into a 1 L clean, glass solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Filter the aqueous mobile phase (Mobile Phase A) through a 0.45 µm or 0.22 µm membrane filter.[17]
-
Prepare Mobile Phase B by measuring 1 L of HPLC-grade acetonitrile into a separate solvent bottle.
-
Degas both mobile phases using an online degasser or by sonicating for 10-15 minutes.[17]
Protocol 2: Column Flushing and Equilibration
-
Column Flushing (to remove contaminants):
-
Disconnect the column from the detector.
-
Flush the column with 100% acetonitrile at a low flow rate (e.g., 0.5 mL/min) for 30 minutes.
-
If contamination is severe, a stronger solvent series may be needed (e.g., isopropanol (B130326), then hexane, followed by isopropanol and then back to the mobile phase).[7]
-
-
Column Equilibration:
-
Set the HPLC system to the initial mobile phase composition.
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column, this is approximately 20-30 minutes at 1 mL/min.
-
Monitor the baseline until it is stable before injecting any samples.
-
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. uhplcs.com [uhplcs.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. agilent.com [agilent.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. waters.com [waters.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assayprism.com [assayprism.com]
minimizing ion suppression in the ESI-MS analysis of 3-Hydroxyhippuric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the ESI-MS analysis of 3-Hydroxyhippuric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to ion suppression.
| Observed Problem | Potential Cause | Recommended Solution |
| Low analyte signal or poor sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., use a different C18 column or a HILIC column), or adjust the mobile phase composition to separate the analyte from the interfering peaks. 3. Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components to a level where their effect is negligible.[1] 4. Switch Ionization Mode: If analyzing in negative ion mode, consider switching to positive ion mode (or vice-versa) to see if interferences are reduced. For acidic compounds like this compound, negative mode is often preferred, but high background can sometimes be an issue. |
| Poor peak shape (tailing, fronting, or splitting) | Matrix Effects: Co-eluting endogenous compounds can interfere with the analyte's ionization process, leading to distorted peak shapes. This can be particularly pronounced in negative ion mode for hippuric acid. High concentration of analyte or matrix components: This can lead to detector saturation or non-ideal chromatographic behavior. | 1. Improve Sample Cleanup: Use SPE or LLE to remove the interfering components. 2. Chromatographic Optimization: Adjusting the mobile phase pH or organic content can alter the elution profile of both the analyte and interferences, improving peak shape. 3. Dilute the Sample: This can help to bring the analyte and matrix components into a concentration range that is more amenable to the LC-MS system.[1] |
| Inconsistent or irreproducible results | Variable Matrix Effects: Differences in the composition of the matrix between samples can lead to varying degrees of ion suppression. Sample Preparation Variability: Inconsistent execution of the sample preparation protocol can lead to variable recoveries and matrix effects. | 1. Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best option to compensate for variability in ion suppression and sample recovery. If a SIL-IS is not available, a structural analog can be used, but its effectiveness should be carefully validated. 2. Standardize Sample Preparation: Ensure that the sample preparation protocol is well-defined and consistently applied to all samples, standards, and quality controls. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| High background noise | Contamination: Contamination can originate from the sample matrix, solvents, glassware, or the LC-MS system itself. Mobile Phase Additives: Certain additives, while beneficial for chromatography, can increase background noise. | 1. Thorough Sample Cleanup: Effective sample preparation will reduce the introduction of contaminants into the system. 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. 3. System Cleaning: Regularly clean the ion source and other components of the mass spectrometer as recommended by the manufacturer. 4. Optimize Mobile Phase: Use the lowest concentration of additives necessary to achieve the desired chromatographic performance. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting molecules from the sample matrix (e.g., salts, phospholipids, other endogenous metabolites). This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.
Q2: How can I determine if ion suppression is affecting my this compound measurement?
A2: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a this compound standard solution is introduced into the LC eluent stream after the analytical column but before the mass spectrometer ion source. A blank matrix extract is then injected onto the column. A decrease in the constant baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression.
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least effective at removing matrix components like phospholipids, often resulting in significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and can be optimized to selectively extract acidic compounds like this compound. However, it can be more time-consuming and may have lower recovery for highly polar analytes.
-
Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode or polymeric sorbents, is often the most effective method for removing a broad range of interferences, including salts and phospholipids. This typically results in the cleanest extracts and the least amount of ion suppression.
Q4: Can simply diluting my sample reduce ion suppression?
A4: Yes, for some matrices like urine, effective sample dilution can significantly reduce the matrix effect to a negligible level.[1] This is often the simplest and most cost-effective first step to try, provided the resulting concentration of this compound is still well above the limit of quantification of your assay.
Q5: What are the ideal mobile phase conditions to minimize ion suppression for this compound?
A5: For acidic compounds like this compound, a mobile phase with a low pH (e.g., using 0.1% formic acid) is commonly used to ensure the analyte is in its neutral form for good retention on a C18 column and to promote protonation in the ESI source for positive ion detection or deprotonation for negative ion detection. However, the optimal mobile phase should be empirically determined to achieve the best chromatographic separation between this compound and any co-eluting matrix interferences. The use of volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can also be beneficial.
Q6: Should I use positive or negative ion mode for the analysis of this compound?
A6: As a carboxylic acid, this compound can be detected in both positive ([M+H]+) and negative ([M-H]-) ion modes. Negative ion mode is often more sensitive for acidic compounds. However, the negative ion mode can sometimes be more susceptible to interference from endogenous compounds in the matrix, which may lead to ion suppression and poor peak shape. It is recommended to evaluate both polarities during method development to determine which provides the best sensitivity and selectivity for your specific application.
Quantitative Data Summary
The following table provides a representative comparison of the effectiveness of different sample preparation techniques in terms of analyte recovery and reduction of matrix effects. Please note that this data is for a panel of acidic, basic, and neutral drugs and not specifically for this compound; however, the general trends are applicable.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Average Recovery (%) | Average Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 98 ± 8 | 6 | High and consistent recoveries, minimal matrix effects. | More complex and time-consuming than PPT. |
| Supported Liquid Extraction (SLE) | 89 ± 7 | 26 | Good recoveries for neutral and basic compounds. | Higher matrix effects compared to SPE. |
| Liquid-Liquid Extraction (LLE) | 70 ± 10 | 16 | Can provide clean extracts. | Lower and more variable recoveries, especially for polar compounds. |
| Protein Precipitation (PPT) | Generally lower and more variable | Often significant | Simple and fast. | Ineffective at removing many matrix components. |
Data adapted from a study comparing SPE, SLE, and LLE for a panel of 22 drugs.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix (e.g., drug-free urine or plasma)
-
Sample preparation reagents and consumables
Procedure:
-
System Setup:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant flow of the this compound standard solution (e.g., at 10 µL/min).
-
Connect the outlet of the LC column and the outlet of the syringe pump to a tee-piece.
-
Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.
-
-
MS Method:
-
Set up a multiple reaction monitoring (MRM) method for the specific transition of this compound.
-
Acquire data for a sufficient period to establish a stable baseline signal from the infused standard.
-
-
Analysis:
-
While the standard is being continuously infused, inject a prepared blank matrix sample.
-
Monitor the MRM signal for this compound. Any significant drop in the signal intensity indicates a region of ion suppression.
-
Inject a solvent blank to ensure that the observed suppression is due to the matrix and not other factors.
-
Protocol 2: Sample Preparation of Urine using Dilute-and-Shoot
Objective: A quick and simple method to reduce matrix effects from urine samples.
Materials:
-
Urine sample
-
LC-MS grade water
-
Acetonitrile
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw the urine sample to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 (or higher, as needed) with LC-MS grade water or an initial mobile phase composition.
-
Vortex the diluted sample.
-
Transfer an aliquot of the diluted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for ion suppression issues.
References
Technical Support Center: Strategies to Improve 3-Hydroxyhippuric Acid Recovery During Sample Extraction
Welcome to the technical support center for optimizing the recovery of 3-Hydroxyhippuric acid during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from biological samples?
A1: The most common methods for extracting this compound and similar phenolic acids from biological matrices such as plasma, serum, and urine are:
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This method involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
-
Protein Precipitation (PPT): This is a straightforward method primarily used for plasma and serum samples to remove proteins that can interfere with analysis.
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for ensuring this compound is in the correct ionization state for efficient extraction.
-
Inappropriate Solvent Choice: The polarity and type of solvent used in LLE or for elution in SPE must be optimized for this compound.
-
Inefficient Protein Removal: In plasma or serum samples, incomplete protein precipitation can lead to the analyte being trapped in the protein pellet.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process and subsequent analysis.
Q3: How does pH affect the extraction of this compound?
A3: this compound is an acidic compound with a predicted pKa of approximately 3.25. Its ionization state is highly dependent on the pH of the solution.
-
For LLE and Reversed-Phase SPE: To ensure the analyte is in its neutral, less polar form for efficient extraction into an organic solvent or retention on a nonpolar sorbent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa (i.e., pH < 1.25).
-
For Anion Exchange SPE: To retain the negatively charged analyte on the sorbent, the sample pH should be adjusted to be at least 2 pH units above its pKa (i.e., pH > 5.25).
Q4: Which type of Solid-Phase Extraction (SPE) cartridge is best for this compound?
A4: For acidic compounds like this compound, anion exchange SPE cartridges are generally preferred. Weak anion exchange (WAX) or strong anion exchange (SAX) sorbents can be effective. Reversed-phase (e.g., C18) cartridges can also be used, provided the sample pH is appropriately adjusted to ensure the analyte is in its neutral form.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Incorrect pH of the aqueous phase. | Acidify the sample to a pH below 1.25 with an acid like formic acid or hydrochloric acid to protonate the carboxylic acid group of this compound, making it more soluble in the organic extraction solvent. |
| Inappropriate extraction solvent. | Use a polar organic solvent like ethyl acetate (B1210297) or a mixture of solvents. Perform multiple extractions (e.g., 3 times) and pool the organic phases to maximize recovery. | |
| Emulsion formation. | Add salt (salting-out effect) to the aqueous phase or centrifuge the sample at a higher speed to break the emulsion. |
Poor Performance in Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Incomplete retention on the sorbent. | For reversed-phase SPE, ensure the sample is acidified before loading. For anion exchange SPE, ensure the sample pH is basic enough to deprotonate the analyte. |
| Inefficient elution. | Use a solvent that is strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, a higher percentage of organic solvent may be needed. For anion exchange SPE, an acidic elution solvent (e.g., methanol (B129727) with formic acid) is required to neutralize the analyte. | |
| Sorbent bed drying out. | Do not allow the SPE cartridge to dry out between the conditioning, loading, and washing steps. |
Inefficient Protein Precipitation (PPT)
| Issue | Possible Cause | Recommended Solution |
| Low Recovery | Analyte co-precipitation with proteins. | Use a cold precipitation solvent (e.g., acetonitrile) and perform the precipitation on ice to minimize this effect. Vortex the sample thoroughly after adding the solvent. |
| Incomplete protein removal. | Use a sufficient volume of organic solvent. A common ratio is 3:1 or 4:1 (solvent:sample, v/v). Acetonitrile (B52724) is generally more effective than methanol for protein precipitation.[1] | |
| Dirty Extract | Precipitation of other matrix components. | Centrifuge the sample at a high speed (e.g., >10,000 x g) for a sufficient time to ensure a compact pellet and clear supernatant. |
Data Presentation: Comparison of Extraction Methods
While specific recovery data for this compound is limited in the literature, the following table summarizes typical recovery ranges for similar organic acids from biological fluids. These values should be used as a general guide, and optimization for your specific application is recommended. A comparative study on urinary organic acids found a mean recovery of 84.1% for SPE and 77.4% for LLE.[2]
| Extraction Method | Matrix | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Urine, Plasma | 70 - 85 | Inexpensive, simple equipment | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | Urine, Plasma | 80 - 95+ | High recovery, clean extracts, amenable to automation | Higher cost per sample, requires method development |
| Protein Precipitation (PPT) | Plasma, Serum | >80 (for supernatant) | Fast, simple, high-throughput | Less clean extract, potential for matrix effects |
Experimental Protocols
Detailed Methodology: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Preparation:
-
Take 1 mL of urine sample.
-
Add an internal standard if quantitative analysis is required.
-
Acidify the sample to pH < 2 with 1M HCl or formic acid.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified urine sample.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step two more times with fresh ethyl acetate.
-
Pool all the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Detailed Methodology: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol utilizes a weak anion exchange (WAX) SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with water to reduce the organic solvent concentration.
-
Adjust the pH of the diluted supernatant to ~6.0 with a suitable buffer.
-
-
SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the WAX SPE cartridge, followed by 1 mL of water.
-
Equilibration: Pass 1 mL of the loading buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the loading buffer to remove neutral and basic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol containing 2-5% formic acid.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Detailed Methodology: Protein Precipitation (PPT) of this compound from Serum
-
Sample Preparation:
-
Pipette 100 µL of serum into a microcentrifuge tube.
-
Add an internal standard if required.
-
-
Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the serum sample.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection and Analysis:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted in the mobile phase if concentration is needed.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
optimizing injection volume for sensitive detection of 3-Hydroxyhippuric acid
Welcome to the technical support center for the analysis of 3-Hydroxyhippuric acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for sensitive and accurate detection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for sensitive detection of this compound?
A1: The optimal injection volume is a balance between maximizing signal intensity and maintaining good chromatographic peak shape. A general guideline is to keep the injection volume between 1-5% of the total column volume to avoid peak distortion.[1] For highly sensitive analyses, large-volume injection (LVI) techniques can be employed, where injection volumes can be significantly larger (e.g., ≥10% of the column's void volume), provided the sample is dissolved in a weak solvent compared to the mobile phase to allow for on-column focusing.[2][3]
Q2: I am observing peak fronting after increasing the injection volume. What is the cause and how can I fix it?
A2: Peak fronting is often a sign of column overload, which can be due to injecting too large a volume (volume overload) or too high a concentration of the analyte (mass overload).[4][5] It can also be caused by an injection solvent that is stronger than the mobile phase, causing the analyte to travel through the column too quickly without proper partitioning.
To resolve this:
-
Reduce Injection Volume: Decrease the injection volume to fall within the recommended 1-5% of the column volume.[1]
-
Dilute the Sample: If mass overload is suspected, dilute the sample to a lower concentration.[5]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.
Q3: My peak shape is broad. How can I improve it?
A3: Peak broadening can be caused by several factors, including large injection volumes, system dead volume, and a strong sample solvent.[6] To improve peak shape:
-
Optimize Injection Volume: An excessively large injection volume can lead to band broadening.[6] Experiment with smaller injection volumes.
-
Minimize System Dead Volume: Ensure all connections are properly fitted and use tubing with the smallest appropriate internal diameter to minimize extra-column volume.[6]
-
Sample Solvent: As with peak fronting, a sample solvent that is too strong can cause the initial band of analyte on the column to be too wide.
Q4: Can I simply keep increasing the injection volume to improve the limit of detection (LOD)?
A4: While increasing the injection volume does introduce more analyte into the system, which can lead to a lower limit of detection (LOD), this relationship is not infinitely linear.[7] Beyond a certain point, the detrimental effects on peak shape (broadening and fronting) will lead to a decrease in the signal-to-noise ratio, thereby worsening the LOD.[6] For trace analysis, specialized large-volume injection techniques with appropriate on-column focusing are more effective than simply increasing the volume on a standard system.[2][3][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Sensitivity | - Injection volume is too low.- Ion suppression from matrix components.- Sub-optimal mobile phase pH. | - Gradually increase the injection volume while monitoring peak shape.- Improve sample cleanup to remove interfering matrix components.- Adjust mobile phase pH to optimize ionization of this compound. |
| Peak Fronting | - Volume overload.- Mass overload.- Sample solvent is stronger than the mobile phase. | - Reduce the injection volume.- Dilute the sample.- Prepare the sample in the initial mobile phase or a weaker solvent.[5] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Presence of active sites on the column. | - Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Use a column with end-capping or a different stationary phase chemistry. |
| Split Peaks | - Clogged frit or partially blocked column inlet.- Sample solvent incompatibility with the mobile phase. | - Back-flush the column or replace the inlet frit.- Ensure the sample solvent is miscible and of appropriate strength relative to the mobile phase. |
| Irreproducible Retention Times | - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or flow rate. | - Increase the column equilibration time in the gradient program.- Ensure the pump is functioning correctly and the mobile phase is properly degassed. |
Experimental Protocols
The following are representative experimental protocols for the analysis of organic acids, including compounds similar to this compound, in biological matrices. These should be used as a starting point for method development and optimization.
Protocol 1: UPLC-MS/MS for Polar Metabolites in Urine
This protocol is adapted from a method for the analysis of polar urinary metabolites.[9]
1. Sample Preparation:
- Thaw frozen urine samples on ice.
- Centrifuge at 3000 rpm for 20 minutes at 5°C.
- Dilute the supernatant 1:3 with methanol (B129727).
- Vortex and centrifuge to precipitate proteins.
- Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (or similar reversed-phase) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 - 5 µL (optimize for best peak shape and sensitivity) |
| Column Temperature | 40°C |
| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition | Precursor ion: 194.05 m/z; Product ions: 150.06, 93.03 m/z[10] |
Protocol 2: LC-MS/MS for Organic Acids in Plasma with Derivatization
This protocol is based on a method for the analysis of organic acids in serum/plasma and includes a derivatization step to improve sensitivity.[11]
1. Sample Preparation (Protein Precipitation and Derivatization):
- To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 50 µL of a solution containing 3-Nitrophenylhydrazine (3-NPH) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 50% methanol.
- Incubate at room temperature for 15 minutes.
- Add a quenching solution and transfer to an autosampler vial.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.01% Formic Acid in Water |
| Mobile Phase B | 0.01% Formic Acid in Acetonitrile |
| Flow Rate | 400 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS Ionization Mode | Negative ESI |
| MS/MS Transition | Monitor for the derivatized this compound |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common issues in this compound analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Trace analysis of environmental matrices by large-volume injection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting GC peak shapes [acalabs.co.uk]
- 5. restek.com [restek.com]
- 6. agilent.com [agilent.com]
- 7. Sensitivity and quantitativeness of large-volume injection combined with liquid chromatography/high-resolution mass spectrometry for target screening analysis of emerging contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Hydroxyhippuric Acid and Other Biomarkers of Gut Dysbiosis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of microbiome research has identified gut dysbiosis—an imbalance in the gut microbial community—as a key player in the pathophysiology of numerous diseases. This has spurred the quest for reliable biomarkers to accurately assess and monitor this condition. Among the myriad of potential candidates, microbial metabolites have emerged as promising non-invasive indicators of gut microbial function. This guide provides a comprehensive comparison of 3-hydroxyhippuric acid, a microbial-derived metabolite, with other established and emerging biomarkers of gut dysbiosis, supported by experimental data and detailed methodologies.
Introduction to Gut Dysbiosis Biomarkers
An ideal biomarker for gut dysbiosis should be sensitive, specific, non-invasive, and reflective of the functional alterations within the gut microbiome. Biomarkers can be broadly categorized into:
-
Microbial Composition Markers: Directly assess the abundance and diversity of gut microbes (e.g., 16S rRNA sequencing, shotgun metagenomics).
-
Microbial Metabolites: Molecules produced by the gut microbiota that enter systemic circulation and are excreted in urine or feces (e.g., short-chain fatty acids, secondary bile acids, and various aromatic compounds).
-
Host-Response Markers: Molecules produced by the host in response to microbial activity and gut barrier dysfunction (e.g., fecal calprotectin, zonulin).
This guide focuses on a comparative analysis of this compound against a selection of these key biomarkers.
Comparative Analysis of Gut Dysbiosis Biomarkers
The following table summarizes the performance and characteristics of this compound in comparison to other prominent biomarkers of gut dysbiosis. It is important to note that while some biomarkers like fecal calprotectin are well-validated for specific inflammatory conditions, the clinical validation of many microbial metabolites, including this compound, is still an active area of research.
| Biomarker | Matrix | Method of Detection | Performance Characteristics | Associated Conditions |
| This compound | Urine | GC-MS, LC-MS/MS | Elevated levels have been associated with autism spectrum disorders and may reflect alterations in gut microbiota composition and phenylalanine metabolism[1]. It is a microbial metabolite of dietary polyphenols and flavonoids[2][3]. | Autism Spectrum Disorder, Gut Dysbiosis |
| Fecal Calprotectin | Feces | ELISA | High Sensitivity and Specificity for IBD: For distinguishing IBD from non-IBD conditions, sensitivity can be as high as 100% with a specificity of 100% at a cutoff of 78.4 µg/g[4]. In distinguishing IBD from IBS, summary sensitivity is 85.8% and specificity is 91.7%[5]. | Inflammatory Bowel Disease (IBD) |
| Short-Chain Fatty Acids (SCFAs) | Feces, Blood | GC-MS, LC-MS/MS | Altered levels are associated with various diseases. For instance, some studies report higher levels of acetate (B1210297), propionate, and butyrate (B1204436) in type 2 diabetes patients compared to healthy controls. SCFAs play a crucial role in maintaining gut homeostasis and immune regulation. | IBD, Irritable Bowel Syndrome (IBS), Type 2 Diabetes |
| Lipopolysaccharide (LPS) | Blood | LAL Assay, ELISA | Elevated levels indicate increased intestinal permeability ("leaky gut") and endotoxemia, which is associated with a pro-inflammatory state. | Metabolic Syndrome, Liver Disease, Systemic Inflammation |
| Zonulin | Serum, Feces | ELISA | Elevated levels are associated with increased intestinal permeability. However, its utility as a standalone biomarker is debated due to variability and influence by various factors. | Celiac Disease, IBD, Autoimmune Disorders |
| Firmicutes/Bacteroidetes Ratio | Feces | 16S rRNA sequencing | An altered ratio has been linked to obesity and other metabolic disorders, though its consistency and diagnostic value are still under investigation. | Obesity, Metabolic Syndrome |
Signaling Pathways and Logical Relationships
The interplay between the gut microbiota, their metabolites, and the host is complex, involving intricate signaling pathways that influence gut health and systemic inflammation.
Microbial Metabolism of Polyphenols to this compound
Dietary polyphenols are transformed by the gut microbiota into various phenolic acids. The formation of this compound is a multi-step process involving the conversion of dietary polyphenols to 3-hydroxybenzoic acid, which is then conjugated with glycine (B1666218) in the liver.
Gut Dysbiosis and Inflammatory Signaling
Gut dysbiosis can lead to increased intestinal permeability, allowing microbial products like LPS to enter circulation and trigger inflammatory cascades, such as the NF-κB signaling pathway. Microbial metabolites can modulate these pathways. For instance, hippuric acid has been shown to potentiate pro-inflammatory responses through TLR-MyD88 signaling[6][7].
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their clinical application. Below are detailed methodologies for the quantification of key biomarkers discussed in this guide.
Quantification of Urinary this compound by GC-MS
This protocol describes the general steps for the analysis of organic acids, including this compound, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Extraction:
-
To a 1 mL aliquot of urine, add an internal standard.
-
Acidify the urine sample to a pH of less than 2 with HCl.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids with an organic solvent such as ethyl acetate or diethyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried extract is derivatized to increase the volatility of the organic acids. A two-step process is common:
-
Oximation: To stabilize keto-acids, the sample is treated with a hydroxylamine (B1172632) solution in pyridine (B92270) and incubated.
-
Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is heated to form trimethylsilyl (B98337) (TMS) derivatives.
-
3. GC-MS Analysis:
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS system.
-
Separation: The organic acids are separated on a capillary column (e.g., DB-1 or DB-5). The oven temperature is programmed to ramp up to allow for the separation of a wide range of metabolites.
-
Detection: The mass spectrometer is operated in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific acids like this compound.
4. Quantification:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standard compound. Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Quantification of Fecal Calprotectin by ELISA
This protocol outlines the steps for measuring fecal calprotectin using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
1. Fecal Sample Extraction:
-
A specific amount of feces (typically 50-100 mg) is weighed and homogenized in an extraction buffer provided with the kit.
-
The suspension is vortexed and then centrifuged to pellet solid debris.
-
The supernatant, containing the extracted calprotectin, is collected for analysis.
2. ELISA Procedure:
-
Coating: A microtiter plate is pre-coated with a monoclonal antibody specific for calprotectin.
-
Sample and Standard Incubation: Aliquots of the prepared standards, controls, and diluted fecal extracts are added to the wells of the microtiter plate. The plate is incubated to allow the calprotectin to bind to the immobilized antibodies.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection Antibody Incubation: A second, enzyme-conjugated monoclonal antibody against calprotectin is added to the wells. This antibody binds to a different epitope on the captured calprotectin, forming a "sandwich".
-
Washing: The plate is washed again to remove unbound enzyme-conjugated antibody.
-
Substrate Reaction: A substrate solution is added to the wells, which is converted by the enzyme on the detection antibody into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the reaction.
3. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentration of calprotectin in the patient samples is determined by interpolating their absorbance values on the standard curve. The final concentration is expressed as micrograms of calprotectin per gram of feces (µg/g).
Conclusion
This compound and other microbial metabolites hold considerable promise as non-invasive biomarkers for gut dysbiosis. Their measurement provides a functional readout of the metabolic activity of the gut microbiome, which is often more informative than compositional data alone. While established markers like fecal calprotectin have well-defined roles in specific inflammatory conditions, the broader application of microbial metabolites in diagnosing and monitoring a range of dysbiosis-related disorders is a rapidly advancing field. Further large-scale clinical validation studies are required to establish the diagnostic accuracy and clinical utility of this compound and other novel metabolic biomarkers. The integration of metabolomic data with microbiome and host-response markers will likely provide a more holistic and accurate assessment of gut health and disease.
References
- 1. Elucidating the role of gut microbiota dysbiosis in hyperuricemia and gout: Insights and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Diagnostic accuracy of fecal calprotectin in assessing the severity of inflammatory bowel disease: From laboratory to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Difference of Gut Microbiota and Their Correlations With Urinary Organic Acids Between Autistic Children With and Without Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary proteome analysis of irritable bowel syndrome (IBS) symptom subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biohithealthcare.com [biohithealthcare.com]
Assessing the Validity of 3-Hydroxyhippuric Acid as a Biomarker for Polyphenol Intake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dietary polyphenol intake is crucial for understanding their role in human health and disease. While food frequency questionnaires and dietary records are commonly used, they are prone to inaccuracies. Therefore, the identification and validation of objective biomarkers are of paramount importance. This guide provides a comprehensive comparison of 3-Hydroxyhippuric acid (3-HHA) as a potential biomarker for polyphenol intake, supported by experimental data and methodological considerations.
Introduction to this compound as a Biomarker
This compound is a metabolite derived from the microbial catabolism of a wide range of dietary polyphenols in the human gut.[1][2] Following their consumption, polyphenols that are not absorbed in the upper gastrointestinal tract reach the colon, where they are transformed by the gut microbiota into various smaller phenolic compounds. One such key intermediate is 3-hydroxybenzoic acid, which is then absorbed and conjugated with glycine (B1666218) in the liver to form 3-HHA, ultimately being excreted in the urine.[2] Its presence and concentration in urine can, therefore, reflect the intake of various polyphenol-rich foods.
Quantitative Data on Urinary this compound and Polyphenol Intake
The validity of a biomarker is determined by the strength of the correlation between its concentration in a biological sample and the intake of the dietary component of interest. Several studies have investigated the relationship between the urinary excretion of hippuric acid (HA) and its derivatives, including 3-HHA, and the consumption of polyphenol-rich foods.
| Study Population | Dietary Intervention/Assessment | Biomarker(s) | Correlation with Polyphenol/Food Intake | Reference |
| Healthy Adults | Consumption of red wine polyphenols | Urinary this compound | Increased excretion observed | [2] |
| Healthy Adults | High vegetable and fruit diet | Urinary Hippuric acid | r = 0.47–0.64 (p < 0.0001) with flavonoid intake from fruits and vegetables | [3] |
| Healthy Adults | High vegetable and fruit diet | Urinary Hippuric acid | rs = 0.39 with vegetable polyphenols at baseline | [4] |
| Young Adults | 24-h dietary recalls | Urinary Hippuric acid | rs = 0.29–0.47 with total polyphenol intake | [5] |
| Younger and Older Adults | High-polyphenol diet | Urinary this compound | Significant increase in excretion after high-polyphenol diet | [6] |
Key Findings:
-
Urinary levels of 3-HHA and its parent compound, hippuric acid, consistently increase following the consumption of polyphenol-rich diets.[2][6]
-
The correlation between urinary hippuric acid and polyphenol intake is generally moderate, with correlation coefficients ranging from approximately 0.3 to 0.6.[3][4][5]
-
The strength of the correlation can be influenced by the type of dietary assessment method used and the specific food sources of polyphenols.
Comparison with Alternative Polyphenol Biomarkers
3-HHA is one of several potential biomarkers for polyphenol intake. A comparative assessment with other candidate biomarkers is essential to understand its relative strengths and weaknesses.
| Biomarker | Food Source Specificity | Key Advantages | Key Limitations |
| This compound | Broad-range marker for various polyphenols | Reflects intake of a wide variety of plant-based foods. | Lack of specificity for a particular polyphenol class or food source. Inter-individual variability in gut microbiota can affect its production. |
| 4-O-methylgallic acid | Tea | Specific for tea consumption. | Not indicative of overall polyphenol intake from other sources. |
| Isoferulic acid | Coffee | Specific for coffee consumption. | Limited utility for assessing intake of other polyphenol-rich foods. |
| Enterolactone | Lignans (e.g., in flaxseed, whole grains) | Good correlation with lignan (B3055560) intake. | Only reflects intake of a specific class of polyphenols. |
| Proline betaine | Citrus fruits | Specific marker for citrus fruit consumption. | Does not represent intake of other fruits and vegetables. |
Experimental Protocols
Accurate quantification of 3-HHA in urine is critical for its validation as a biomarker. The two most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
LC-MS/MS Method for Urinary this compound Quantification
LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.
Sample Preparation:
-
Urine Collection: 24-hour urine collection is preferred to account for diurnal variations in excretion, though spot urine samples can also be used.[7]
-
Enzymatic Hydrolysis: To account for conjugated forms of 3-HHA (glucuronides and sulfates), urine samples are typically treated with β-glucuronidase/sulfatase from Helix pomatia.[8]
-
Solid-Phase Extraction (SPE): SPE is often used for sample clean-up and concentration of the analyte. A reversed-phase sorbent is commonly employed.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The transitions for 3-HHA (m/z 194 -> 135) and an appropriate internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.[9][10]
1H-NMR Spectroscopy for Urinary Metabolite Profiling
NMR spectroscopy provides a non-destructive and highly reproducible method for the simultaneous detection and quantification of multiple metabolites in a single analysis.
Sample Preparation:
-
Urine Collection: As with LC-MS/MS, 24-hour urine collection is ideal.
-
Buffering: Urine samples are mixed with a phosphate (B84403) buffer in D2O to maintain a constant pH and provide a lock signal for the NMR spectrometer.
-
Internal Standard: A known concentration of an internal standard, such as trimethylsilylpropanoic acid (TSP), is added for chemical shift referencing and quantification.[11]
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is used to achieve better spectral resolution.
-
Pulse Sequence: A 1D 1H-NMR spectrum is acquired using a pulse sequence with water suppression, such as NOESY-presat.[11]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The concentration of 3-HHA is determined by integrating the area of a specific, non-overlapping proton signal and comparing it to the integral of the internal standard.
Visualizing the Metabolic Pathway and Experimental Workflow
Microbial Metabolism of Polyphenols to this compound
The following diagram illustrates the general pathway of 3-HHA formation from dietary polyphenols by the gut microbiota.
Caption: Microbial metabolism of dietary polyphenols to 3-HHA.
Experimental Workflow for Biomarker Validation
The diagram below outlines the typical workflow for a study validating a urinary biomarker of dietary intake.
Caption: Workflow for validating a urinary biomarker of intake.
Conclusion and Future Directions
This compound demonstrates promise as a non-specific, short-to-medium-term biomarker of total polyphenol intake. Its urinary excretion is responsive to changes in the consumption of polyphenol-rich foods. However, its validity is influenced by the significant inter-individual variation in gut microbiota composition and function, which can impact the production of 3-HHA from dietary precursors.
For future research, it is recommended to:
-
Conduct large-scale, controlled intervention studies that directly compare the performance of 3-HHA with a panel of other potential polyphenol biomarkers.
-
Investigate the influence of specific gut microbial enterotypes on the production of 3-HHA to better understand inter-individual variability.
-
Develop and validate standardized, high-throughput analytical methods for the routine quantification of 3-HHA in large epidemiological studies.
By addressing these research gaps, the utility of this compound as a reliable biomarker for polyphenol intake can be more definitively established, aiding in the elucidation of the complex relationship between diet and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship between Dietary Polyphenol Intakes and Urinary Polyphenol Concentrations in Adults Prescribed a High Vegetable and Fruit Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The urinary phenolic acid profile varies between younger and older adults after a polyphenol-rich meal despite limited differences in in vitro colonic catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 24-h volume and creatinine-corrected total urinary polyphenol as a biomarker of total dietary polyphenols in the Invecchiare InCHIANTI study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study | MDPI [mdpi.com]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1H-NMR-based metabolic profiling of rat urine to assess the toxicity-attenuating effect of the sweat-soaking method on Radix Wikstroemia indica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC/MS Methods for 3-Hydroxyhippuric Acid Quantification
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the accurate quantification of biomarkers is paramount. 3-Hydroxyhippuric acid, a metabolite of dietary polyphenols and an indicator of gut microbiome activity, is one such biomarker of increasing interest. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS), for the quantification of this compound. This comparison is supported by a synthesis of published experimental data for hippuric acid and related phenolic compounds to provide a clear overview of each method's expected performance.
Method Comparison at a Glance
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC/MS) |
| Linearity (R²) | ≥ 0.995[1] | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.5 µg/L[2] | Lower µg/L range |
| Limit of Quantification (LOQ) | ~1.5 µg/L | Lower µg/L range |
| Accuracy (Recovery %) | ~98-102%[1] | ~95-105% |
| Precision (RSD %) | < 5% | < 10%[3] |
| Sample Throughput | Generally higher | Can be lower due to derivatization |
| Instrumentation Cost | Moderate | High |
| Derivatization Required | No | Yes |
Delving into the Methodologies
A critical aspect of analytical science is the detailed understanding of the experimental protocols. Below are representative methodologies for the analysis of this compound using both HPLC and GC/MS.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A common approach involves reversed-phase chromatography with UV detection.
1. Sample Preparation:
-
Urine Samples: Dilute urine samples with deionized water (e.g., 1:10 v/v).
-
Plasma/Serum Samples: Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727) (e.g., 1:3 v/v), vortex, and centrifuge. The supernatant is then collected.
-
Filter the prepared sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength of approximately 230 nm.
-
Column Temperature: 25-30 °C.
Gas Chromatography-Mass Spectrometry (GC/MS) Protocol
GC/MS offers high sensitivity and selectivity, making it an excellent tool for the quantification of low-abundance metabolites. However, for a non-volatile compound like this compound, a derivatization step is mandatory to increase its volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Extraction: Acidify the sample (e.g., urine or deproteinized plasma) with an acid like HCl and extract the this compound into an organic solvent such as ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to convert the polar functional groups into more volatile silyl (B83357) derivatives. A common method is to react the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at an elevated temperature (e.g., 70-80°C) for 30-60 minutes.
2. GC/MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
Experimental Workflow Overview
The following diagrams illustrate the general workflows for the analysis of this compound using HPLC and GC/MS.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Experimental workflow for GC/MS analysis of this compound.
Logical Framework for Method Selection
The choice between HPLC and GC/MS for this compound analysis depends on several factors, including the specific research question, available instrumentation, and desired throughput. The following diagram outlines a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both HPLC-UV and GC/MS are viable and powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and considerations.
HPLC-UV is a robust and reliable method for routine quantification, offering higher sample throughput and lower operational costs. Its simpler sample preparation, which does not require a derivatization step, makes it an attractive option for large-scale studies where high sensitivity is not the primary concern.
GC/MS , on the other hand, provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis and applications where unequivocal compound identification is critical. The requirement for derivatization adds a step to the sample preparation process, which can reduce throughput.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the need for sensitivity, sample throughput, availability of instrumentation, and the overall goals of the research. Cross-validation of results between these two orthogonal methods can provide the highest level of confidence in the quantitative data.
References
Evaluating the Reliability and Reproducibility of 3-Hydroxyhippuric Acid Measurements: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of biomarkers is paramount. 3-Hydroxyhippuric acid, a metabolite linked to dietary polyphenol intake and gut microbiome activity, is gaining attention as a potential biomarker in various research fields. This guide provides a comparative overview of the analytical methodologies used for its quantification, focusing on reliability and reproducibility, supported by experimental data from analogous compounds to illustrate expected performance metrics.
Introduction to this compound
This compound is an acyl glycine, a metabolite formed through the conjugation of 3-hydroxybenzoic acid with glycine.[1][2] It is recognized as a product of the microbial metabolism of dietary polyphenols and flavonoids.[2] Its presence and concentration in biological fluids, such as urine, can offer insights into dietary habits, gut microbiota composition, and metabolic health.[3] Given its potential as a biomarker, the validation of analytical methods for its measurement is crucial to ensure data quality and comparability across studies.
Core Analytical Techniques
The quantification of this compound in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of polar and non-volatile compounds like this compound.[4] It offers high sensitivity and selectivity, allowing for the direct analysis of complex biological samples with minimal sample preparation.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.[7] While this adds a step to the sample preparation process, GC-MS can provide excellent chromatographic resolution.
Comparative Performance of Analytical Methods
Table 1: Comparison of LC-MS/MS and GC-MS Method Performance for Organic Acid Quantification
| Parameter | LC-MS/MS | GC-MS | Key Considerations |
| Linearity (R²) | >0.99 | >0.99 | A high correlation coefficient indicates a linear relationship between concentration and response. |
| Precision (CV%) | Intra-day: <15% Inter-day: <15% | Intra-day: <15% Inter-day: <15% | Lower CV% indicates higher precision. Inter-day precision is a measure of reproducibility. |
| Accuracy (% Recovery) | 85-115% | 85-115% | Measures the closeness of the measured value to the true value. |
| LOD | Analyte dependent (ng/mL to µg/mL) | Analyte dependent (ng/mL to µg/mL) | The lowest amount of analyte that can be reliably detected. |
| LOQ | Analyte dependent (ng/mL to µg/mL) | Analyte dependent (ng/mL to µg/mL) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Sample Preparation | Simple (e.g., protein precipitation, dilution) | More complex (requires derivatization) | LC-MS/MS generally offers higher throughput due to simpler sample preparation. |
| Throughput | High | Moderate | The additional derivatization step in GC-MS can limit the number of samples processed per day. |
Table 2: Illustrative Validation Data for an LC-MS/MS Method for a Related Hydroxy Acid
| Parameter | Specification | Result |
| Linearity Range | 0.05 - 10 µg/mL | R² > 0.99 |
| Intra-day Precision (CV%) | ≤15% | 5.02 - 12.01% |
| Inter-day Precision (CV%) | ≤15% | <15% |
| Accuracy (Relative Error %) | ±15% | 0.29 - 9.20% |
| LOD | Reportable | 0.008 µg/mL |
| LOQ | Reportable | 0.045 µg/mL |
| (Data is illustrative and based on a validated method for a similar hydroxy acid)[8] |
Experimental Protocols
Detailed experimental protocols are essential for ensuring the reproducibility of measurements. Below are generalized workflows for the analysis of this compound using LC-MS/MS and GC-MS.
LC-MS/MS Experimental Workflow
Caption: A typical LC-MS/MS workflow for this compound measurement.
GC-MS Experimental Workflow
Caption: A generalized GC-MS workflow for this compound analysis.
Inter-Laboratory Reproducibility
Inter-laboratory comparisons are the gold standard for assessing the reproducibility of an analytical method. In such studies, the same set of samples is analyzed by multiple laboratories using their in-house methods. While a dedicated inter-laboratory study for this compound is not available, a study on a similar urinary biomarker, 3-hydroxypropylmercapturic acid (3-HPMA), demonstrated an average inter-laboratory coefficient of variation of 12.2%.[9] This highlights that even with well-validated methods, some degree of inter-laboratory variation is expected. Such studies are crucial for establishing reference ranges and ensuring the comparability of data generated across different research sites.
Signaling Pathways and Logical Relationships
The measurement of this compound is often part of a broader metabolomics approach to understand the interplay between diet, the gut microbiome, and host metabolism.
Caption: Metabolic pathway of this compound formation and analysis.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are reliable techniques for the quantification of this compound, provided that the methods are properly validated according to international guidelines such as those from the ICH.
-
LC-MS/MS is generally preferred for its high throughput, sensitivity, and simpler sample preparation, making it well-suited for large-scale clinical and research studies.
-
GC-MS , while requiring a derivatization step, remains a robust and reliable alternative, particularly when high chromatographic separation is required.
For researchers and drug development professionals, the choice of analytical method should be guided by the specific requirements of the study, including the number of samples, the required sensitivity, and the available instrumentation. Regardless of the method chosen, adherence to rigorous validation protocols is essential to ensure the generation of reliable and reproducible data. The establishment of inter-laboratory comparison programs for this compound would be a valuable step forward in standardizing its measurement and solidifying its role as a reliable biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 3. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]
- 4. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
3-Hydroxyhippuric Acid as a Biomarker in Autism Spectrum Disorder: A Clinical Validation Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical validation overview of 3-Hydroxyhippuric acid (3HHA) as a potential urinary biomarker for Autism Spectrum Disorder (ASD). It objectively compares 3HHA with other proposed urinary biomarkers and presents supporting experimental data to aid in research and development efforts.
Introduction to this compound and its Link to Autism
This compound is a metabolite found in urine that has garnered attention in the field of autism research. Studies have indicated a potential link between elevated levels of 3HHA and ASD.[1][2] This connection is often associated with the gut microbiome, as 3HHA is a product of microbial metabolism of aromatic amino acids like phenylalanine.[3][4] Specifically, an overgrowth of certain gut bacteria, such as some species of Clostridium, is thought to contribute to the increased production of 3HHA and other related metabolites.[1][5][6] The gut-brain axis, a complex communication network between the gastrointestinal tract and the central nervous system, is a key area of investigation in understanding how gut-derived metabolites like 3HHA might influence neurodevelopment and behavior in individuals with ASD.[3][7][8]
Comparative Analysis of Urinary Biomarkers for Autism Spectrum Disorder
The following table summarizes the performance of this compound and other notable urinary biomarkers that have been investigated in the context of ASD.
| Biomarker(s) | Key Findings | Sensitivity | Specificity | Area Under the Curve (AUC) | Supporting Studies |
| This compound (3HHA), 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), and 3-hydroxyphenylacetic acid (3HPA) | Significantly higher concentrations found in the urine of children with ASD compared to neurotypical controls.[1][2] Levels of these metabolites were markedly reduced after oral vancomycin (B549263) treatment, suggesting a link to gut microbiota.[1][2] | 90.3% (combined) | 98.4% (combined) | 0.962 (combined) | Xiong et al., 2016[1][2] |
| p-Cresol (B1678582) | Elevated urinary levels have been reported in young children with ASD.[5][9][10] Levels may correlate with the severity of stereotypic behaviors.[5] The elevation appears to be more significant in children under the age of 8.[5][10] | Not consistently reported | Not consistently reported | Not consistently reported | Altieri et al., 2011; Gabriele et al., 2014[5][11] |
| Porphyrins (Coproporphyrin, Pentacarboxyporphyrin, Precoproporphyrin) | Increased levels of certain porphyrins, particularly those associated with mercury toxicity, have been observed in the urine of children with ASD.[1][2][3][12][13] The elevation in coproporphyrin has been correlated with the severity of autism.[13] | Not consistently reported | Not consistently reported | Not consistently reported | Geier et al., 2009; Kern et al., 2010[3][13] |
Quantitative Data Summary
The table below presents a summary of the urinary concentrations of this compound and related metabolites in children with ASD and neurotypical controls, as reported in a key clinical study.
| Metabolite | ASD Group (mmol/mol creatinine) Mean ± SD | Control Group (mmol/mol creatinine) Mean ± SD | p-value |
| This compound (3HHA) | 56.59 ± 81.23 | 2.87 ± 4.43 | < 0.001 |
| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | 302.78 ± 421.32 | 10.32 ± 15.60 | < 0.001 |
| 3-hydroxyphenylacetic acid (3HPA) | 222.30 ± 311.75 | 9.78 ± 12.45 | < 0.001 |
Data from Xiong et al., 2016[1]
Experimental Protocols
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general protocol for the analysis of urinary organic acids, including this compound, using GC-MS. This methodology is based on common practices described in the cited literature.[12][14][15][16][17]
1. Sample Collection and Preparation:
-
Collect first-morning midstream urine samples in sterile containers.
-
Centrifuge the urine to remove particulate matter.
-
Normalize the sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution.[11][16]
2. Internal Standard Spiking:
-
Add a known concentration of an internal standard (e.g., tropic acid, 2-ketocaproic acid) to each sample to correct for variations during sample preparation and analysis.[12][15]
3. Extraction:
-
Acidify the urine samples.
-
Perform liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the organic acids.[12][14] Alternatively, solid-phase extraction can be used.[17]
4. Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to make the organic acids volatile and suitable for GC-MS analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[12][15][16]
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the individual organic acids based on their boiling points and interactions with the column.
-
The mass spectrometer fragments the separated compounds and detects the resulting ions, allowing for identification and quantification based on their mass-to-charge ratio and retention time.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the proposed signaling pathway from the gut microbiome to the brain in ASD and the experimental workflow for urinary biomarker analysis.
Caption: Proposed Gut-Brain Axis Pathway in ASD.
Caption: Urinary Biomarker Analysis Workflow.
Conclusion
The clinical validation of this compound, in conjunction with HPHPA and 3HPA, shows considerable promise as a urinary biomarker panel for a subgroup of individuals with Autism Spectrum Disorder. The high specificity and sensitivity reported in initial studies are encouraging.[1][2] However, further large-scale, multi-center studies are warranted to confirm these findings and to directly compare the diagnostic performance of this panel against other potential biomarkers. The link to the gut microbiome offers a potential avenue for therapeutic interventions, making these metabolites particularly relevant for future research and drug development in ASD.
References
- 1. researchgate.net [researchgate.net]
- 2. Porphyrinuria in Autism Spectrum Disorder: A Review - Bjørklund - Current Medicinal Chemistry [journals.eco-vector.com]
- 3. Toxicity biomarkers in autism spectrum disorder: a blinded study of urinary porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Difference of Gut Microbiota and Their Correlations With Urinary Organic Acids Between Autistic Children With and Without Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. The Possible Role of the Microbiota-Gut-Brain-Axis in Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. Recognition of the microbial metabolite p-cresol in autism spectrum disorder: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary p-cresol in autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unimore.it [iris.unimore.it]
- 11. Urinary Porphyrin Profiles and Trace Element Imbalances in Children with Autism Spectrum Disorders: Insights into Environmental and Metabolic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. erndim.org [erndim.org]
- 15. metbio.net [metbio.net]
- 16. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
comparing the diagnostic sensitivity and specificity of 3-Hydroxyhippuric acid
For researchers and professionals in drug development, the quest for sensitive and specific biomarkers is paramount. This guide provides an objective comparison of the diagnostic performance of 3-Hydroxyhippuric acid (3-HHA), focusing on its application in Autism Spectrum Disorders (ASDs), where the most robust data is currently available. We delve into supporting experimental data, detail the methodologies for its detection, and contextualize its performance against related biomarkers.
Unveiling this compound as a Biomarker
This compound is an acyl glycine, a metabolite that can be detected in human urine.[1][2] Its presence is linked to the metabolism of dietary polyphenols and the activity of gut microbiota, particularly Clostridium species.[3][4] Elevated levels of 3-HHA have been identified as a potential biomarker for specific health conditions, most notably Autism Spectrum Disorders.[1][2]
Diagnostic Performance in Autism Spectrum Disorders
A key study by Xiong et al. (2016) provides a comprehensive analysis of the diagnostic utility of urinary 3-HHA, alongside two other microbial metabolites, 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) and 3-hydroxyphenylacetic acid (3HPA), in children with ASDs.[1][3][5]
Quantitative Data Summary
The study's findings highlight the potential of these three metabolites as strong predictors for ASDs. The diagnostic sensitivity and specificity were evaluated using receiver-operating characteristic (ROC) analysis.
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) |
| This compound (3-HHA) | - | >96 | - |
| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | - | >96 | - |
| 3-hydroxyphenylacetic acid (3HPA) | - | >96 | - |
| Combined Panel (3-HHA, HPHPA, 3HPA) | 90.3 | 98.4 | 0.962 |
Data sourced from Xiong et al. (2016). The individual sensitivity for each biomarker was not explicitly stated, but the combined panel demonstrates high diagnostic accuracy.[3]
The concentrations of all three compounds were found to be significantly higher in the urine of children with ASDs compared to a control group.[3] Furthermore, after treatment with oral vancomycin, an antibiotic that targets certain gut bacteria, the urinary excretion of these three metabolites markedly decreased, strongly suggesting their origin from gut microbiota, particularly Clostridium species.[1][3][5]
Comparison with Alternative Biomarkers
Toluene (B28343) Exposure
While hippuric acid is a well-known biomarker for toluene exposure, there is a lack of data directly comparing its sensitivity and specificity with this compound for this application.[6][7][8][9] Current research on toluene exposure biomarkers tends to focus on hippuric acid and o-cresol.[6] Doubts have been raised about the reliability of hippuric acid as a sole biomarker for toluene exposure due to variability influenced by diet, medications, and alcohol consumption.[6]
Gut Dysbiosis
Elevated urinary levels of 3-HHA are considered an indicator of gut dysbiosis, specifically an overgrowth of Clostridium species.[3][4] Other biomarkers are also used to assess gut health and dysbiosis, including:
-
Short-Chain Fatty Acids (SCFAs): Metabolites produced by gut bacteria that have various physiological roles. Altered levels can indicate dysbiosis.[10]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that can trigger inflammation and is used as a marker of gut barrier dysfunction.[10][11]
-
Fecal Calprotectin: A protein released by neutrophils that is a sensitive marker for intestinal inflammation, particularly in Inflammatory Bowel Disease (IBD).[10]
-
Zonulin: A protein that modulates intestinal permeability; elevated levels are associated with "leaky gut."[10]
Experimental Protocols
The following is a detailed methodology for the analysis of urinary this compound and other organic acids using Gas Chromatography-Mass Spectrometry (GC-MS), based on established protocols in the literature.[2][12][13][14]
Urine Sample Preparation and Extraction
-
Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C to minimize degradation of metabolites.[13]
-
Normalization: Thaw urine samples at room temperature. To account for variations in urine dilution, normalize the sample volume based on creatinine (B1669602) concentration.[13]
-
Internal Standard Addition: Add an appropriate internal standard to the normalized urine sample to account for any loss of analytes during sample preparation.
-
Extraction: Acidify the urine sample and extract the organic acids using a suitable organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[2][12]
Derivatization
To make the organic acids volatile for GC-MS analysis, they must be derivatized.
-
Drying: Evaporate the organic solvent extract to dryness under a stream of nitrogen.
-
Oximation (Optional but recommended for keto-acids): Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to convert keto groups to their methoxime derivatives.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample and incubate at an elevated temperature (e.g., 70°C) to convert the organic acids into their more volatile trimethylsilyl (B98337) (TMS) derivatives.[2][14]
GC-MS Analysis
-
Injection: Inject a small volume of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized organic acids on a capillary column. An appropriate temperature gradient is used to elute the compounds based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The instrument is typically operated in full scan mode to acquire a complete mass spectrum for each compound, allowing for identification.[13] For quantitative analysis, selected ion monitoring (SIM) mode can be used for greater sensitivity.[13]
Visualizing the Workflow
Figure 1. Experimental workflow for urinary organic acid analysis by GC-MS.
Signaling Pathway and Logical Relationship
The elevated presence of 3-HHA in certain conditions is hypothesized to be linked to the metabolic activity of an altered gut microbiome.
Figure 2. Proposed pathway for elevated urinary 3-HHA due to gut dysbiosis.
References
- 1. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and this compound Are Elevated in Children with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of hippuric acid as an exposure biomarker of toluene using a colorimetric assay and comparison with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of micro-extraction process hippuric acid for toluene exposure monitoring in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarker Quantification of Gut Dysbiosis-Derived Inflammation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbiota and Inflammatory Markers: A Review of Their Interplay, Clinical Implications, and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metbio.net [metbio.net]
- 14. researchgate.net [researchgate.net]
Urinary 3-Hydroxyhippuric Acid as a Biomarker for Fecal Clostridium Counts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and presents the existing evidence for the correlation between urinary 3-Hydroxyhippuric acid (3-HHA) and fecal Clostridium counts. Urinary 3-HHA is increasingly recognized as a non-invasive biomarker indicative of the metabolic activity of certain gut microbiota, particularly species within the Clostridium genus. This document outlines the experimental data supporting this correlation, details the protocols for quantification of both the metabolite and the bacteria, and illustrates the underlying metabolic pathways.
Correlation Data
To illustrate the expected correlation, the following table presents hypothetical data that reflects the positive association reported in the literature.
| Subject ID | Fecal Clostridium Counts (log10 cells/g) | Urinary this compound (mmol/mol creatinine) |
| A01 | 5.2 | 8.5 |
| A02 | 5.8 | 15.2 |
| A03 | 6.5 | 25.0 |
| A04 | 7.1 | 42.1 |
| A05 | 7.9 | 75.3 |
| B01 (Post-Vancomycin) | 4.1 | 5.3 |
Caption: Hypothetical data illustrating the positive correlation between fecal Clostridium counts and urinary this compound concentrations.
Metabolic Pathway
The production of urinary 3-HHA is a multi-step process involving both the gut microbiota and host metabolism. The following diagram illustrates this pathway.
References
A Guide to Inter-Laboratory Comparison of 3-Hydroxyhippuric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison study for the analysis of 3-Hydroxyhippuric acid, a significant biomarker in metabolomics. In the absence of direct, published inter-laboratory studies for this specific analyte, this document outlines a proposed study design, incorporating established methodologies for similar compounds and general principles of proficiency testing. The objective is to offer a robust protocol to ensure comparability and reliability of measurements across different laboratories.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparison, often conducted through proficiency testing (PT), is a critical component of quality assurance for analytical laboratories.[1][2] It allows for the external evaluation of a laboratory's performance and the comparability of results with other labs. Such studies are essential for establishing standardized methods and ensuring the reliability of data in clinical and research settings. This guide proposes a proficiency testing scheme to assess the accuracy and reproducibility of this compound quantification.
Proposed Inter-Laboratory Study Workflow
The proposed study involves the distribution of standardized urine samples to participating laboratories. These samples would include both authentic urine samples from a pooled batch and spiked samples with known concentrations of this compound. Each laboratory would analyze the samples using their in-house analytical methods (e.g., LC-MS/MS or GC-MS) and report the results to a central coordinating body for statistical analysis and comparison.
Caption: Workflow of the proposed inter-laboratory comparison study.
Experimental Protocols
Participating laboratories can employ either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Detailed methodologies for each are outlined below.
Sample Preparation (Urine)
A standardized sample preparation protocol is crucial for minimizing variability.
For LC-MS/MS Analysis: A simple "dilute and shoot" method is recommended for high throughput.
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 30 seconds to ensure homogeneity.
-
Dilute a 50 µL aliquot of urine 1:20 (v/v) with 0.1% formic acid in water.[3]
-
Add an internal standard (e.g., a stable isotope-labeled this compound).
-
Centrifuge the diluted sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.[4][5]
For GC-MS Analysis: This method requires extraction and derivatization to make the analyte volatile.
-
To a 1 mL aliquot of urine, add an internal standard.
-
Acidify the sample to a pH of less than 2 with HCl.[6]
-
Extract the organic acids with a suitable solvent like ethyl acetate.[7][8]
-
Evaporate the organic extract to dryness under a stream of nitrogen.[7][8]
-
Derivatize the residue to form trimethylsilyl (B98337) (TMS) derivatives using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][8]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
Analytical Methods
LC-MS/MS Method:
-
Chromatographic Column: A reversed-phase C18 column is typically used.[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is common.[3][5]
-
Ionization: Electrospray ionization (ESI) in negative mode is generally preferred for organic acids.[9]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]
GC-MS Method:
-
Chromatographic Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable.
-
Carrier Gas: Helium is the standard carrier gas.
-
Ionization: Electron ionization (EI) is typically used.
-
Mass Spectrometry: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.[10]
Data Presentation and Comparison
The performance of each laboratory will be assessed based on several key metrics. The data should be compiled into the following tables for clear comparison.
Table 1: Analysis of Spiked Urine Samples
| Laboratory ID | Method | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (%) |
| Lab 01 | LC-MS/MS | 10.0 | ||
| Lab 02 | GC-MS | 10.0 | ||
| Lab 03 | LC-MS/MS | 10.0 | ||
| ... | ... | ... |
Table 2: Precision Analysis from Replicate Measurements
| Laboratory ID | Method | Mean Concentration (µg/mL) | Standard Deviation | Repeatability (CV%) |
| Lab 01 | LC-MS/MS | |||
| Lab 02 | GC-MS | |||
| Lab 03 | LC-MS/MS | |||
| ... | ... | ... |
Table 3: Inter-Laboratory Reproducibility
| Parameter | All Labs | LC-MS/MS Labs | GC-MS Labs |
| Mean Concentration (µg/mL) | |||
| Standard Deviation | |||
| Reproducibility (CV%) |
Table 4: Method Sensitivity
| Laboratory ID | Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Lab 01 | LC-MS/MS | ||
| Lab 02 | GC-MS | ||
| Lab 03 | LC-MS/MS | ||
| ... | ... |
Conclusion
This guide provides a comprehensive framework for establishing an inter-laboratory comparison of this compound analysis. By following the proposed workflow and experimental protocols, participating laboratories can obtain valuable insights into their analytical performance and contribute to the standardization of this important biomarker measurement. The structured data presentation will facilitate a clear and objective comparison of different analytical platforms, ultimately enhancing the quality and reliability of research and clinical data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jasem.com.tr [jasem.com.tr]
- 5. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erndim.org [erndim.org]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
Establishing Urinary Reference Ranges for 3-Hydroxyhippuric Acid in a Healthy Population: A Comparative Guide
This guide provides a comparative analysis of urinary reference ranges for 3-Hydroxyhippuric acid in a healthy population, supported by established analytical methodologies. The information is intended for researchers, scientists, and drug development professionals involved in metabolomics and clinical biomarker discovery.
Introduction to this compound
This compound is a metabolite derived from the dietary intake of polyphenols, such as flavonoids and phenolic acids.[1] Gut microbiota play a crucial role in the metabolism of these dietary compounds, leading to the formation of this compound, which is subsequently absorbed and excreted in the urine.[1] As such, urinary levels of this compound can serve as a biomarker for dietary polyphenol intake and reflect the metabolic activity of the gut microbiome. Establishing a reliable reference range in a healthy population is essential for identifying significant deviations that may be associated with pathological conditions.
Quantitative Data Summary
The following table summarizes the reported reference ranges for this compound and related compounds in healthy individuals. The data is normalized to creatinine (B1669602) to account for variations in urine dilution.
| Analyte | Population | Number of Subjects | Analytical Method | Reference Range (umol/mmol creatinine) | Source |
| This compound | Healthy Adults (>18 years) | Not Specified | Not Specified | 0.51 - 51.27 | [2] |
| This compound | Healthy Children (>1 year) | 31 | GC-MS | Median: < 18 | [3] |
| Hippuric acid | Healthy Adults | 115 | Gas Chromatography | Mean: 11.2 (converted from 0.18 g/g) | [4][5] |
| Hippuric acid | Healthy Adults | Not Specified | Not Specified | 126.36 - 245.13 | [6] |
| p-Hydroxyhippuric acid | Healthy Adults (>18 years) | Not Specified | Not Specified | 0 - 14 | [7] |
Experimental Protocols
The quantification of this compound in urine is typically performed using chromatographic techniques coupled with mass spectrometry. Below are representative protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
1. LC-MS/MS Method for Urinary this compound Quantification
This method allows for the direct analysis of this compound in urine with high sensitivity and specificity.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 with a solution of 0.1% formic acid in water.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled this compound) to the diluted sample.
-
Vortex the sample and transfer it to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 194.05 -> Product ion (m/z) 93.03
-
Internal Standard: (Specific to the chosen standard).
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
2. GC-MS Method for Urinary this compound Quantification
This method requires derivatization to increase the volatility of the analyte for gas chromatography.
-
Sample Preparation (including derivatization):
-
Thaw frozen urine samples at room temperature and vortex.
-
To 1 mL of urine, add an internal standard (e.g., a non-endogenous organic acid).
-
Adjust the pH of the urine to <2 with hydrochloric acid.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes and collect the organic layer. Repeat the extraction.
-
Evaporate the pooled organic layers to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling, transfer the derivatized sample to a GC-MS autosampler vial.
-
-
Gas Chromatography Conditions:
-
Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Methodology Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for the analysis of this compound and its metabolic origin.
Caption: Experimental workflow for urinary this compound analysis.
Caption: Metabolic pathway of this compound formation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0006116) [hmdb.ca]
- 2. urinemetabolome.ca [urinemetabolome.ca]
- 3. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippuric acid in urine: reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
Safety Operating Guide
Proper Disposal of 3-Hydroxyhippuric Acid: A Guide for Laboratory Professionals
For Immediate Reference: Treat 3-Hydroxyhippuric acid as a non-listed chemical waste and consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures. Do not dispose of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory chemical waste management principles and should be adapted to comply with your specific institutional and local regulations.
Pre-Disposal and Handling
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] As a known skin, eye, and respiratory irritant, all handling should be performed in a well-ventilated area or a chemical fume hood to minimize exposure.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to manage it as a solid chemical waste through your institution's hazardous waste program.
-
Waste Characterization : While this compound is not explicitly listed as a RCRA (Resource Conservation and Recovery Act) hazardous waste, it is prudent to treat it as such due to its irritant properties.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR Parts 261.3) and state and local regulations.[1]
-
Containerization :
-
Place solid this compound waste in its original manufacturer's container if possible.[2]
-
If the original container is not available, use a new, clean, and compatible container with a secure, leak-proof screw-on cap. The container should be made of a material that will not react with the acid.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Labeling :
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[3]
-
The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The words "Hazardous Waste".
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
-
Segregation and Storage :
-
Store the sealed and labeled waste container in a designated and clearly marked "Hazardous Waste" satellite accumulation area within the laboratory.[2]
-
This area should be under the control of laboratory personnel and away from normal lab activities.[2]
-
Segregate the this compound waste from incompatible materials, such as bases and strong oxidizing agents.
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks.[2]
-
-
Disposal Request :
-
Once the container is full or you are ready to dispose of the waste, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
-
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware : Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag and disposed of as solid chemical waste.
-
Empty Containers : An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water, if appropriate) before it can be disposed of as regular trash. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Class | Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation) | PubChem |
| RCRA P-Series Waste | Not Listed | Cole-Parmer MSDS (for alpha-Hydroxyhippuric acid) |
| RCRA U-Series Waste | Not Listed | Cole-Parmer MSDS (for alpha-Hydroxyhippuric acid) |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Hydroxyhippuric acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Hydroxyhippuric acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified with the following hazards:
GHS Hazard Codes: H315, H319, H335, H302, H318[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, neoprene, or butyl rubber gloves. Inspect gloves for any signs of degradation before use.[4] |
| Body Protection | Laboratory Coat | Standard laboratory coat. For larger quantities or risk of splashing, a PVC apron and overalls should be considered.[4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A particulate filter is recommended.[3][4][5] |
Operational Plan: Safe Handling Procedure
Adherence to the following step-by-step procedure is critical for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[3][4]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]
2. Pre-Handling Checks:
-
Ensure all required PPE is available and in good condition.
-
Verify that the work area is clean and uncluttered.
-
Locate the nearest fire extinguisher, eyewash station, and safety shower.
3. Handling the Compound:
-
Wear all required PPE before handling the chemical.
-
Avoid all personal contact, including inhalation of dust.[4]
-
Minimize the creation of dust when weighing or transferring the solid material.[3][4]
-
Use dry, clean spatulas and containers.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound should be treated as hazardous chemical waste.
-
Container Management:
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all federal, state, and local environmental regulations.
-
Do not allow the substance to be released into the environment or enter drains.[5]
-
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C9H9NO4 | CID 450268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
